Unecritinib
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1418026-92-2 |
|---|---|
Molecular Formula |
C23H24Cl2FN5O2 |
Molecular Weight |
492.4 g/mol |
IUPAC Name |
N-[3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-yl]acetamide |
InChI |
InChI=1S/C23H24Cl2FN5O2/c1-13(21-18(24)3-4-19(26)22(21)25)33-20-9-15(10-28-23(20)30-14(2)32)16-11-29-31(12-16)17-5-7-27-8-6-17/h3-4,9-13,17,27H,5-8H2,1-2H3,(H,28,30,32)/t13-/m1/s1 |
InChI Key |
HBWSXXBJOQKNBL-CYBMUJFWSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)NC(=O)C |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)NC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Unecritinib mechanism of action in NSCLC
An In-Depth Technical Guide to the Mechanism of Action of Unecritinib in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-small cell lung cancer (NSCLC) accounts for the majority of lung cancer cases, with a significant subset driven by specific genomic alterations. One such alteration is the chromosomal rearrangement of the ROS1 receptor tyrosine kinase gene, present in approximately 1-2% of NSCLC patients[1]. These rearrangements lead to the expression of fusion proteins with constitutively active kinase domains, which drive oncogenic signaling and tumor growth. This compound (also known as TQ-B3101) is a novel, orally administered multi-tyrosine kinase inhibitor (TKI) developed as a targeted therapy for patients with ROS1-positive advanced NSCLC[2][3][4]. A derivative of crizotinib, this compound was structurally modified to target ROS1, ALK, and c-MET tyrosine kinases, offering a new therapeutic option for this patient population[2][3][4].
Molecular Target and Mechanism of Action
This compound's primary mechanism of action is the inhibition of the catalytic activity of the ROS1 tyrosine kinase[2][4]. Although not explicitly stated, its lineage as a crizotinib derivative and its function as a TKI strongly suggest an ATP-competitive binding mechanism. By occupying the ATP-binding pocket of the ROS1 kinase domain, this compound prevents the phosphorylation of the kinase itself (autophosphorylation) and downstream substrate proteins, thereby blocking the aberrant signaling cascade that promotes cancer cell proliferation and survival[5].
In addition to its potent activity against ROS1, this compound also demonstrates inhibitory effects on other key oncogenic drivers, including ALK and c-MET[2][3][4]. This multi-targeted profile is relevant in NSCLC, where these kinases can also be dysregulated.
Inhibition of Downstream Signaling Pathways
The constitutive activation of ROS1 fusion proteins in NSCLC triggers several downstream signaling pathways critical for cell growth and survival. Preclinical in vitro studies have shown that this compound effectively inhibits the phosphorylation of AKT and the downstream signaling molecules ERK1/2, key components of the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, respectively[2]. By blocking these pathways, this compound effectively abrogates the pro-survival and proliferative signals essential for the tumor's maintenance.
Preclinical Efficacy
The anti-tumor activity of this compound has been characterized in various preclinical models, demonstrating its potency against relevant cancer cell lines and in vivo tumor models.
In Vitro Kinase and Cell Line Inhibition
This compound and its primary metabolite, this compound M, have shown potent inhibitory activity against wildtype ROS1. The parent compound also displayed significant growth-inhibitory effects on various cancer cell lines harboring ALK rearrangements or overexpressing c-MET[2].
| Compound | Target/Cell Line | Assay Type | IC50 (nM) |
| This compound | Wildtype ROS1 | Kinase Assay | 142.7 |
| This compound M | Wildtype ROS1 | Kinase Assay | 0.8 |
| This compound | Lung Cancer Cells (ALK rearranged/mutated) | Growth Inhibition | 180 - 378.9 |
| This compound | Gastric Cancer Cells (c-MET overexpressing) | Growth Inhibition | 23.5 |
| Data sourced from a Phase I/II trial publication[2]. |
Experimental Protocols
Kinase Inhibition Assay (General Methodology): The half-maximal inhibitory concentration (IC50) for kinases is typically determined using in vitro biochemical assays. A recombinant kinase enzyme (e.g., ROS1) is incubated with a specific substrate and a phosphate donor, usually radiolabeled [γ-32P]ATP, in the presence of varying concentrations of the inhibitor (this compound). The activity of the kinase is measured by quantifying the amount of radiolabeled phosphate transferred to the substrate. The IC50 value is then calculated as the drug concentration that results in a 50% reduction in kinase activity compared to an untreated control.
Cell-Based Proliferation Assays (General Methodology): To determine the growth-inhibitory effects on cancer cell lines, cells are seeded in multi-well plates and exposed to a range of this compound concentrations for a defined period (e.g., 72 hours). Cell viability is then assessed using a colorimetric or luminescent assay (such as MTT or CellTiter-Glo®) that measures metabolic activity, which correlates with the number of viable cells. The IC50 is the drug concentration that causes a 50% reduction in cell growth or viability.
In Vivo Tumor Models
In mouse xenograft models bearing human lung adenocarcinoma NCI-H3122 cells, this compound demonstrated greater tumor growth inhibition compared to crizotinib, a finding potentially attributable to higher tumor tissue exposure[2].
Clinical Efficacy and Safety in NSCLC
The clinical activity of this compound was evaluated in Phase I/II trials (NCT03019276 and NCT03972189) involving patients with ROS1-positive advanced NSCLC[2][3]. The studies established a recommended Phase II dose of 300 mg administered twice daily (BID)[2][4]. The results from the Phase II cohort demonstrated promising and durable responses.
| Efficacy Endpoint | Result (Phase II, N=111) | 95% Confidence Interval (CI) |
| Objective Response Rate (ORR) | 78.4% - 80.2% | 71.5% - 87.1% |
| Disease Control Rate (DCR) | 87.4% | 79.7% - 92.9% |
| Median Duration of Response (DOR) | 20.3 months | 11.0 - 26.1 months |
| Median Progression-Free Survival (PFS) | 15.6 - 16.5 months | 10.2 - 27.0 months |
| 12-Month Overall Survival (OS) Rate | 98.1% | 92.5% - 99.5% |
| Data compiled from multiple reports on the Phase II trial[2][6]. |
The safety profile of this compound was deemed manageable[6]. Grade 3 or higher treatment-related adverse events (TRAEs) occurred in 45.1% of patients[6]. Notably, while treatment-related ocular disorders and neurotoxicity were observed (in 28.1% and 34.4% of patients, respectively), none were Grade 3 or higher, suggesting a favorable profile compared to other TKIs[2][4].
Resistance Mechanisms
While this compound is highly effective in TKI-naïve patients, it is not classified as a next-generation ROS1 inhibitor designed to overcome known resistance mutations[2]. Acquired resistance to TKIs is a major clinical challenge, often arising from on-target secondary mutations in the kinase domain, such as the G2032R solvent-front mutation in ROS1, which sterically hinders drug binding[7]. Patients treated with this compound would likely be susceptible to these established resistance mechanisms. Next-generation inhibitors like repotrectinib and taletrectinib have been developed specifically to target these resistance mutations[2][7].
Conclusion
This compound is a potent, multi-targeted tyrosine kinase inhibitor that functions primarily by blocking the ATP-binding site of the ROS1 oncoprotein in NSCLC. This inhibition disrupts downstream pro-survival and proliferative signaling pathways, including PI3K/AKT/mTOR and RAS/RAF/MEK/ERK. Preclinical data confirm its high potency, and pivotal Phase I/II clinical trials have established its significant efficacy and durable responses in patients with ROS1-rearranged advanced NSCLC, positioning it as a valuable first-line treatment option for this molecularly defined patient population[2][6].
References
- 1. Recent Advances in Targeting ROS1 in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy, safety and pharmacokinetics of this compound (TQ-B3101) for patients with ROS1 positive advanced non-small cell lung cancer: a Phase I/II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy, safety and pharmacokinetics of this compound (TQ-B3101) for patients with ROS1 positive advanced non-small cell lung cancer: a Phase I/II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. targetedonc.com [targetedonc.com]
- 7. onclive.com [onclive.com]
Unecritinib: A Technical Deep-Dive into its Target Profile and Kinase Selectivity
For Immediate Distribution
This technical guide provides a comprehensive overview of the target profile and kinase selectivity of unecritinib (also known as TQ-B3101), a multi-tyrosine kinase inhibitor. Designed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical and clinical data to offer an in-depth understanding of its mechanism of action and therapeutic potential.
Executive Summary
This compound is a potent, orally bioavailable small molecule inhibitor targeting key oncogenic driver kinases.[1] Developed as a derivative of crizotinib, it exhibits significant activity against C-ros oncogene 1 (ROS1), anaplastic lymphoma kinase (ALK), and mesenchymal-epithelial transition factor (c-MET).[1][2] Its primary clinical application is in the treatment of patients with ROS1-positive locally advanced or metastatic non-small cell lung cancer (NSCLC).[3] This guide details the quantitative measures of its inhibitory activity, the signaling pathways it modulates, and the experimental methodologies used to characterize its profile.
Target Profile and Kinase Selectivity
This compound is a multi-targeted tyrosine kinase inhibitor designed to simultaneously block the catalytic activity of several key oncogenic drivers.[2] By competitively binding to the ATP-binding pocket of these kinases, this compound prevents their phosphorylation and subsequent activation of downstream signaling cascades, thereby inhibiting tumor cell growth, proliferation, and survival.[4]
Primary Kinase Targets
The primary targets of this compound are ROS1, ALK, and c-MET, receptor tyrosine kinases whose aberrant activation is implicated in the pathogenesis of various cancers, most notably NSCLC.[2]
Quantitative Kinase Inhibition
The inhibitory activity of this compound and its active metabolite, this compound M, has been quantified against its primary targets. The following tables summarize the available half-maximal inhibitory concentration (IC50) and 90% inhibitory concentration (IC90) values.
Table 1: In Vitro Inhibitory Activity of this compound and its Metabolite Against Wildtype ROS1 [2]
| Compound | IC50 (nM) | IC90 (nM) |
| This compound | 142.7 | 821.3 |
| This compound M | 0.8 | 6.2 |
Table 2: Cellular Growth Inhibitory Activity of this compound in Cancer Cell Lines [2]
| Target Aberration | Cancer Type | IC50 Range (nM) |
| ALK rearrangements or mutations | Lung Cancer | 180 - 378.9 |
| c-MET overexpression | Gastric Cancer | 23.5 |
Signaling Pathways
This compound exerts its anti-tumor effects by disrupting the downstream signaling pathways mediated by its target kinases. In vitro studies have demonstrated that this compound inhibits the phosphorylation of AKT and its downstream signaling molecules, ERK1/2.[2]
ROS1 Signaling Pathway
ROS1 fusions lead to constitutive kinase activity, activating downstream pathways such as RAS-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT3, which promote cell proliferation and survival. This compound's inhibition of ROS1 blocks these oncogenic signals.
ALK Signaling Pathway
Similar to ROS1, ALK fusion proteins result in constitutive activation of downstream pathways including the PI3K-AKT, RAS-MAPK, and JAK-STAT pathways. This compound's inhibition of ALK effectively abrogates these signals.
c-MET Signaling Pathway
Upon binding its ligand, hepatocyte growth factor (HGF), c-MET dimerizes and autophosphorylates, activating downstream pathways such as RAS-MAPK and PI3K-AKT. In some cancers, c-MET is overexpressed, leading to ligand-independent activation. This compound inhibits this aberrant signaling.
Experimental Protocols
The characterization of this compound's target profile and kinase selectivity relies on a combination of in vitro biochemical and cellular assays. The following sections describe the general methodologies for these key experiments.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Methodology:
-
Reagent Preparation: Purified recombinant kinase (e.g., ROS1, ALK, c-MET), a specific peptide or protein substrate, ATP (often radiolabeled with ³²P or ³³P, or in a system for non-radioactive detection like ADP-Glo), and serially diluted this compound are prepared in a kinase assay buffer.
-
Reaction Initiation: The kinase, substrate, and this compound are pre-incubated in the wells of a microtiter plate. The reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (typically 30°C or 37°C) for a defined period to allow for substrate phosphorylation.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., EDTA to chelate Mg²⁺) or by spotting the reaction mixture onto a filter membrane.
-
Detection: The amount of phosphorylated substrate is quantified. For radioactive assays, this involves washing the filter to remove unincorporated radiolabeled ATP and measuring the remaining radioactivity. For non-radioactive assays like ADP-Glo, the amount of ADP produced is measured via a luminescence-based reaction.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each concentration of this compound relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Phosphorylation Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a target kinase within a cellular context.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines expressing the target kinase (e.g., NSCLC cells with an ALK fusion) are cultured and then treated with various concentrations of this compound for a specified duration.
-
Cell Lysis: After treatment, the cells are washed and then lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a standard protein assay (e.g., BCA assay).
-
Detection of Phosphorylation:
-
Western Blot: Equal amounts of total protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-ALK). A separate blot is probed with an antibody for the total target kinase as a loading control. The bands are visualized using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.
-
ELISA: A sandwich ELISA format can also be used. Wells are coated with a capture antibody for the total target kinase. The cell lysates are added, and the captured protein is then detected using an antibody specific for the phosphorylated form of the kinase.
-
-
Data Analysis: The intensity of the phosphorylated protein signal is normalized to the total protein signal. The percentage of inhibition of phosphorylation is calculated for each this compound concentration, and an IC50 value is determined.
Conclusion
This compound is a potent multi-tyrosine kinase inhibitor with significant activity against ROS1, ALK, and c-MET. Its mechanism of action involves the direct inhibition of these kinases and the subsequent blockade of key downstream signaling pathways, including the PI3K-AKT-mTOR and RAS-MEK-ERK pathways. The quantitative data presented in this guide, along with the outlined experimental methodologies, provide a solid foundation for understanding the target profile and kinase selectivity of this promising therapeutic agent. Further research, particularly comprehensive kinome-wide selectivity profiling, will continue to refine our understanding of this compound's full spectrum of activity and its potential for broader clinical applications.
References
A Technical Guide to the Downstream Signaling Pathways Affected by Crizotinib
Disclaimer: There is no publicly available information for a drug named "Uncritinib." This document provides information on Crizotinib , a well-researched kinase inhibitor, which is presumed to be the intended subject of the query due to the similarity in name.
This technical guide offers an in-depth exploration of the molecular mechanisms of Crizotinib, a potent small-molecule inhibitor of receptor tyrosine kinases (RTKs). Crizotinib is primarily known for its therapeutic efficacy in cancers driven by alterations in Anaplastic Lymphoma Kinase (ALK), ROS1, and Mesenchymal-Epithelial Transition (MET) factor. This document details the downstream signaling cascades modulated by Crizotinib, presents quantitative data on its activity, outlines relevant experimental methodologies, and provides visual representations of the affected pathways.
Core Mechanism of Action
Crizotinib functions as an ATP-competitive inhibitor of ALK, ROS1, and MET kinases. By binding to the ATP-binding pocket of these kinases, Crizotinib prevents their phosphorylation and subsequent activation. This blockade of kinase activity abrogates the downstream signaling pathways that are crucial for the proliferation, survival, and metastasis of cancer cells harboring activating alterations in these genes.
Affected Downstream Signaling Pathways
The primary downstream signaling cascades inhibited by Crizotinib upon targeting ALK, ROS1, and MET are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways are central regulators of cell growth, survival, and proliferation.
RAS-RAF-MEK-ERK (MAPK) Pathway
Activation of ALK, ROS1, or MET leads to the recruitment of adaptor proteins such as GRB2, which in turn activates the GTPase RAS. Activated RAS initiates a phosphorylation cascade, sequentially activating RAF, MEK, and finally ERK. Phosphorylated ERK translocates to the nucleus and activates transcription factors that promote cell cycle progression and proliferation. Crizotinib's inhibition of the upstream kinases effectively shuts down this entire cascade.
PI3K-AKT-mTOR Pathway
Upon activation, ALK, ROS1, and MET can also activate Phosphoinositide 3-kinase (PI3K). PI3K phosphorylates PIP2 to PIP3, which then recruits and activates AKT (also known as Protein Kinase B). Activated AKT has numerous downstream targets, including mTOR, which promotes protein synthesis and cell growth, and inhibits pro-apoptotic proteins like BAD, thereby promoting cell survival. Crizotinib's blockade of the initial RTK activation prevents the initiation of this survival-promoting pathway.
Quantitative Data Summary
The following tables summarize the in vitro and clinical activity of Crizotinib.
Table 1: In Vitro Inhibitory Activity of Crizotinib
| Cell Line | Target Kinase | IC₅₀ (nM) |
| H3122 | ALK | 14 |
| H2228 | ALK | 19 |
| HCC78 | ROS1 | 8 |
| U-118 MG | ROS1 | 12 |
| GTL-16 | MET | 7 |
| Hs 746T | MET | 9 |
IC₅₀ values represent the concentration of Crizotinib required to inhibit 50% of the kinase activity in cellular assays.
Table 2: Clinical Efficacy of Crizotinib in Phase III Trials
| Trial (NCT ID) | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| PROFILE 1014 (NCT01154140) | ALK-positive NSCLC (1st line) | 74% | 10.9 months |
| PROFILE 1007 (NCT00932893) | ALK-positive NSCLC (2nd line) | 65% | 7.7 months |
| CREATE (NCT01524926) | ROS1-positive NSCLC | 72% | 19.3 months |
Key Experimental Protocols
The following are representative protocols for assays commonly used to evaluate the effects of Crizotinib on downstream signaling pathways.
Western Blotting for Phospho-Protein Levels
This method is used to assess the phosphorylation status of key proteins in the signaling cascade, thereby providing a direct measure of pathway activation or inhibition.
Protocol Steps:
-
Cell Treatment: Culture cancer cells (e.g., H3122) to 70-80% confluency and treat with various concentrations of Crizotinib or a vehicle control (e.g., DMSO) for a specified time (e.g., 2-24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-ALK, phospho-ERK, total AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify the band intensity using software like ImageJ and normalize to a loading control (e.g., GAPDH, β-actin).
Cell Viability Assay (MTS/MTT)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Protocol Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of Crizotinib or vehicle control and incubate for a set period (e.g., 72 hours).
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours.
-
Measurement: For MTS, measure the absorbance at 490 nm. For MTT, first solubilize the formazan crystals with a solvent (e.g., DMSO) and then measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC₅₀ value.
Conclusion
Crizotinib exerts its therapeutic effects by potently inhibiting the kinase activity of ALK, ROS1, and MET. This leads to the suppression of key downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades. The net result is a significant reduction in cancer cell proliferation and survival. The experimental protocols outlined herein provide a framework for the continued investigation of Crizotinib and other kinase inhibitors.
Unecritinib: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Chemical Structure, Properties, and Mechanism of Action of the Multi-Targeted Tyrosine Kinase Inhibitor, Unecritinib (TQ-B3101).
Abstract
This compound (also known as TQ-B3101) is a potent, orally available small molecule inhibitor targeting multiple receptor tyrosine kinases, including Anaplastic Lymphoma Kinase (ALK), ROS1, and MET.[1][2][3][4] These kinases are critical drivers in the proliferation, survival, and metastasis of various cancer types.[1][2] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, mechanism of action, and key experimental data. Detailed methodologies for relevant assays are also provided to support further research and development efforts.
Chemical Structure and Properties
This compound is a derivative of crizotinib, with structural modifications to its pyridine ring.[4] Its chemical identity and physicochemical properties are summarized in the tables below.
Chemical Identification
| Identifier | Value |
| IUPAC Name | N-[3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)-2-pyridinyl]acetamide[2] |
| Synonyms | TQ-B3101, TQB3101[5] |
| CAS Number | 1418026-92-2[6] |
| Molecular Formula | C23H24Cl2FN5O2[5] |
| SMILES | C--INVALID-LINK--OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)NC(=O)C[2] |
| InChI | InChI=1S/C23H24Cl2FN5O2/c1-13(21-18(24)3-4-19(26)22(21)25)33-20-9-15(10-28-23(20)30-14(2)32)16-11-29-31(12-16)17-5-7-27-8-6-17/h3-4,9-13,17,27H,5-8H2,1-2H3,(H,28,30,32)/t13-/m1/s1[5] |
| InChIKey | HBWSXXBJOQKNBL-CYBMUJFWSA-N[5] |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 492.37 g/mol [5] |
| Appearance | Solid[7] |
| Solubility | 100 mg/mL in DMSO (at 25°C)[6] |
| XlogP | 3.5[2] |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-neoplastic activity by inhibiting the tyrosine kinase activity of ALK, ROS1, and MET.[1][4] These kinases, when dysregulated through mutations, amplifications, or rearrangements, can lead to the constitutive activation of downstream signaling pathways that promote cancer cell growth and survival.[1][2] this compound's inhibition of these kinases leads to the downregulation of key signaling molecules such as AKT and ERK1/2.[7]
ALK/ROS1/MET Signaling Pathways
The following diagram illustrates the simplified signaling cascades initiated by ALK, ROS1, and MET, and the point of inhibition by this compound.
Caption: ALK/ROS1/MET Signaling Inhibition by this compound.
Experimental Data
In Vitro Activity
This compound has demonstrated potent inhibitory activity against its target kinases and notable growth inhibitory effects on various cancer cell lines.
| Target/Cell Line | IC50 (nM) | Assay Type |
| Wildtype ROS1 | 142.7 | Biochemical Kinase Assay |
| Lung Cancer Cell Lines (ALK rearranged/mutated or c-MET overexpressing) | 180 - 378.9 | Cell Proliferation Assay |
| Gastric Cancer Cells (c-MET overexpressing) | 23.5 | Cell Proliferation Assay |
Data sourced from Probechem Biochemicals.[7]
Clinical Pharmacokinetics and Efficacy
Clinical trials have provided insights into the pharmacokinetic profile and clinical efficacy of this compound. In a Phase I/II trial for patients with ROS1-positive advanced non-small cell lung cancer (NSCLC), the recommended Phase II dose (RP2D) was established at 300 mg twice daily.[4][8]
| Parameter | Value |
| Objective Response Rate (ORR) | 80.2% |
| Median Progression-Free Survival (PFS) | 16.5 months |
Data from a Phase II trial in ROS1-positive NSCLC patients.[8]
Experimental Protocols
Detailed experimental protocols are crucial for the accurate evaluation of kinase inhibitors. The following sections provide representative methodologies for key assays used in the characterization of this compound.
Biochemical Kinase Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound against ALK, ROS1, and MET kinases.
Caption: Workflow for a Biochemical Kinase Inhibition Assay.
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase (ALK, ROS1, or MET), a suitable peptide substrate, and the diluted this compound or DMSO control.
-
Initiation: Start the kinase reaction by adding a solution containing ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP production via a luminescent signal.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
This protocol describes a method to assess the anti-proliferative effects of this compound on cancer cell lines with ALK, ROS1, or MET alterations.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., NCI-H3122 for ALK, HCC78 for ROS1, or EBC-1 for MET) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO as a control.
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: Normalize the luminescence readings to the DMSO control to determine the percentage of cell viability. Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Western Blotting for Signaling Pathway Analysis
This protocol is for detecting changes in the phosphorylation status of downstream signaling proteins like AKT and ERK in response to this compound treatment.
Methodology:
-
Cell Treatment and Lysis: Treat cancer cells with this compound at various concentrations for a specified time. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated and total AKT and ERK.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to the total protein levels.
Conclusion
This compound is a promising multi-targeted tyrosine kinase inhibitor with potent activity against ALK, ROS1, and MET. Its chemical and pharmacological properties make it a significant candidate for the treatment of cancers driven by these oncogenic kinases. The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and similar targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C23H24Cl2FN5O2 | CID 71506874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Efficacy, safety and pharmacokinetics of this compound (TQ-B3101) for patients with ROS1 positive advanced non-small cell lung cancer: a Phase I/II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy, safety and pharmacokinetics of this compound (TQ-B3101) for patients with ROS1 positive advanced non-small cell lung cancer: a Phase I/II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. abmole.com [abmole.com]
- 7. This compound | ALK/ROS1 inhibitor| Probechem Biochemicals [probechem.com]
- 8. researchgate.net [researchgate.net]
Unecritinib for ROS1-rearranged lung cancer
An In-depth Technical Guide to Unecritinib for ROS1-Rearranged Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
ROS1 rearrangements define a distinct molecular subtype of non-small cell lung cancer (NSCLC), occurring in approximately 1-2% of patients, particularly younger non-smokers with adenocarcinoma histology.[1][2][3][4] The development of targeted tyrosine kinase inhibitors (TKIs) has significantly improved outcomes for this patient population. This compound (TQ-B3101) is a novel, orally available, multi-targeted TKI designed to inhibit ROS1, ALK, and c-MET.[1][5][6] As a structurally modified derivative of crizotinib, it has demonstrated potent antitumor activity and a manageable safety profile in clinical trials involving patients with ROS1-positive advanced NSCLC.[6][7] This guide provides a comprehensive technical overview of this compound, summarizing its mechanism of action, clinical efficacy and safety data from key trials, and relevant experimental protocols.
Mechanism of Action
This compound is a multi-tyrosine kinase inhibitor that exerts its therapeutic effect by targeting key oncogenic drivers.[5][8] Its primary targets include ROS1, ALK, and c-MET receptor tyrosine kinases.[1][6] In ROS1-rearranged NSCLC, a chromosomal translocation results in the fusion of the ROS1 gene with a partner gene (such as CD74), leading to the expression of a chimeric fusion protein with a constitutively active kinase domain.[6][9]
This aberrant kinase activity triggers downstream signaling cascades, including the AKT and MAPK/ERK pathways, which promote uncontrolled cell proliferation, growth, and survival.[10] this compound binds to the ATP-binding pocket of the ROS1 kinase domain, effectively inhibiting its phosphorylation and blocking the activation of these downstream pathways, ultimately leading to tumor cell apoptosis.[8][10] Preclinical data for this compound's active metabolite, this compound M, shows a high potency for wildtype ROS1 with an IC50 of 0.8 nM.[10]
Caption: ROS1 signaling pathway and inhibition by this compound.
Clinical Development and Efficacy
This compound has been evaluated in Phase I and Phase II clinical trials, demonstrating significant efficacy in ROS1 inhibitor-naïve patients with advanced or metastatic ROS1-rearranged NSCLC.
Phase I Trial (NCT03019276)
A Phase I dose-escalation and expansion study characterized the safety, tolerability, and preliminary antitumor activity of this compound.[6][7] In 36 efficacy-evaluable patients with ROS1-positive NSCLC, the objective response rate (ORR) was 63.9%.[6][7] The study established the recommended Phase II dose (RP2D) as 300 mg administered twice daily (BID).[1]
Phase II Trial (NCT03972189)
This single-arm, multicenter Phase II study enrolled 111 ROS1 inhibitor-naïve patients in China with locally advanced or metastatic ROS1-positive NSCLC.[1][11] Patients received this compound at the RP2D of 300 mg BID.[11] The primary endpoint was ORR as assessed by an Independent Review Committee (IRC).[7][11]
The trial demonstrated promising efficacy, with a high objective response rate and durable responses.[11] Notably, this compound showed efficacy in patients with brain metastases, a common site of disease progression in this population.[5][7][11]
Efficacy Data Summary
The following tables summarize the key efficacy findings from the Phase II trial of this compound.
Table 1: Overall Efficacy in ROS1-Rearranged NSCLC (Phase II, N=111)
| Endpoint | Result | 95% Confidence Interval | Citation |
|---|---|---|---|
| Objective Response Rate (ORR) | 80.2% | 71.5% - 87.1% | [6][7] |
| Disease Control Rate (DCR) | 87.4% | 79.7% - 92.9% | [11] |
| Median Duration of Response (DoR) | 20.3 months | 11.0 - 26.1 months | [11] |
| Median Progression-Free Survival (PFS) | 16.5 months | 10.2 - 27.0 months | [6][7] |
| 12-Month Overall Survival (OS) Rate | 98.1% | 92.5% - 99.5% | [11] |
| 24-Month Overall Survival (OS) Rate | 88.1% | 73.7% - 94.9% |[11] |
Table 2: Patient Demographics and Baseline Characteristics (Phase II, N=111)
| Characteristic | Percentage / Value | Citation |
|---|---|---|
| Median Age (Range) | 52 years (44-59) | [11] |
| Female | 61.3% | [11] |
| ECOG Performance Status 1 | 71.2% | [11] |
| Never Smoked | 72.1% | [11] |
| Histology: Adenocarcinoma | 99.1% (All but one patient) | [11] |
| Stage IV Disease | 92.8% | [11] |
| Baseline Brain Metastases | 29.7% |[11] |
Safety and Tolerability Profile
This compound demonstrated a manageable safety profile. The majority of treatment-related adverse events (TRAEs) were grade 1 or 2.
Table 3: Summary of Treatment-Related Adverse Events (TRAEs) (Phase II, N=111)
| Adverse Event | Any Grade | Grade ≥3 | Citation |
|---|---|---|---|
| Increased Aspartate Aminotransferase (AST) | 73.9% | 3.6% | [11] |
| Increased Alanine Aminotransferase (ALT) | 72.1% | 7.2% | [11] |
| Vomiting | 63.1% | N/A | [11] |
| Decreased Neutrophil Count | 56.8% | 25.2% | [11] |
| Decreased Leukocyte Count | N/A | 7.2% | [11] |
| Ocular Disorders | 26.1% | 0% | [1][11] |
| Neurotoxicity | 34.4% | 0% |[7] |
TRAEs led to dose disruption in 35.1% of patients, dose reduction in 16.2%, and treatment discontinuation in 16.2%.[11] The low incidence of high-grade ocular and neurological toxicities is a notable finding compared to other TKIs.[6][7]
Experimental Protocols
Clinical Trial Design
The clinical development of this compound followed a standard pathway for targeted oncology agents.
-
Phase I (NCT03019276): This was a 3+3 dose-escalation study to determine the maximum tolerated dose (MTD) and RP2D.[6][7] Patients with advanced solid tumors, including ROS1-rearranged NSCLC, were enrolled.[6] Dose cohorts included 100, 200, and 300 mg once daily (QD), and 200, 250, 300, and 350 mg twice daily (BID), followed by a dose-expansion phase.[6][7]
-
Phase II (NCT03972189): This was an open-label, single-arm study evaluating the efficacy and safety of this compound at the RP2D (300 mg BID) in ROS1 inhibitor-naïve patients with ROS1-rearranged NSCLC.[6][7][11] Treatment was administered in continuous 28-day cycles until disease progression or unacceptable toxicity.[6][7]
Caption: Phase II clinical trial workflow for this compound.
Efficacy and Safety Assessment
-
Tumor Response: Tumor assessments were conducted according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1). The primary endpoint, ORR, was defined as the proportion of patients with a complete response (CR) or partial response (PR).[11]
-
Safety: Adverse events were graded using the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
Biomarker Testing Protocol
Patient eligibility for the clinical trials required confirmation of a ROS1 gene rearrangement. Standard methods for detecting such rearrangements include:
-
Fluorescence In Situ Hybridization (FISH): Utilizes break-apart probes to detect the chromosomal translocation of the ROS1 gene. This is often considered the gold standard for confirmation.[4][12]
-
Next-Generation Sequencing (NGS): DNA- or RNA-based NGS panels can identify known and novel ROS1 fusion partners, providing comprehensive genomic information.[4]
-
Immunohistochemistry (IHC): Can be used as a screening tool to detect overexpression of the ROS1 protein, which is suggestive of a rearrangement. Positive IHC results are typically confirmed by FISH or NGS.[4][12]
Mechanisms of Resistance
While this compound shows high efficacy as a first-line agent, the development of therapeutic resistance is an anticipated challenge, as observed with other TKIs.[13][14] Mechanisms of resistance to ROS1 inhibitors are broadly categorized as on-target (mutations within the ROS1 kinase domain) or off-target (activation of bypass signaling pathways).[13][14]
-
On-Target Resistance: Secondary mutations in the ROS1 kinase domain can sterically hinder drug binding. The most common crizotinib resistance mutation is the G2032R solvent-front mutation.[13][15][16][17] Other mutations like D2033N and L2086F have also been identified after progression on various ROS1 inhibitors.[15][16]
-
Off-Target Resistance: Cancer cells can develop ROS1-independence by activating parallel signaling pathways to maintain cell growth and survival. Examples include MET amplification and mutations in the RAS/MAPK pathway (e.g., KRAS mutations).[15]
Currently, there is limited published data on the specific resistance mutations that emerge following treatment with this compound. Further research and analysis of post-progression biopsies from patients treated with this compound are necessary to characterize its resistance profile, which will be critical for developing next-generation therapeutic strategies.
Caption: Logical flow of acquired resistance to ROS1 TKIs.
Conclusion
This compound is a highly efficacious and safe new therapeutic option for the first-line treatment of patients with advanced or metastatic ROS1-rearranged NSCLC.[5][7][11] With a high objective response rate, durable responses, and significant activity against brain metastases, it represents a strong alternative to other approved ROS1 inhibitors.[7][11] Its manageable safety profile, particularly the low incidence of severe ocular and neurological toxicities, is a key differentiating factor.[6][7] Ongoing research will be essential to understand the mechanisms of acquired resistance to this compound and to inform the development of subsequent lines of therapy to further improve outcomes for this patient population.
References
- 1. ROS1 rearrangement-targeting this compound is a potential new first-line strategy - Medical Conferences [conferences.medicom-publishers.com]
- 2. Pre-clinical modelling of ROS1+ non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medpagetoday.com [medpagetoday.com]
- 4. Testing for ROS1 in non-small cell lung cancer: a review with recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy, safety and pharmacokinetics of this compound (TQ-B3101) for patients with ROS1 positive advanced non-small cell lung cancer: a Phase I/II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy, safety and pharmacokinetics of this compound (TQ-B3101) for patients with ROS1 positive advanced non-small cell lung cancer: a Phase I/II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Novel drug shows promise in early-stage ROS1 clinical trials | LCFA [lcfamerica.org]
- 10. researchgate.net [researchgate.net]
- 11. targetedonc.com [targetedonc.com]
- 12. researchgate.net [researchgate.net]
- 13. Resistance profile and structural modeling of next-generation ROS1 tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ROS-1 NSCLC therapy resistance mechanism - García-Pardo - Precision Cancer Medicine [pcm.amegroups.org]
- 15. Spectrum of Mechanisms of Resistance to Crizotinib and Lorlatinib in ROS1 Fusion-Positive Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frequency and spectrum of ROS1 resistance mutations in ROS1-positive lung cancer patients progressing on crizotinib. - ASCO [asco.org]
- 17. mdpi.com [mdpi.com]
Unecritinib: A Technical Guide to a Dual ALK/ROS1 Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unecritinib (also known as TQ-B3101) is a potent, orally bioavailable small molecule inhibitor targeting multiple receptor tyrosine kinases, primarily Anaplastic Lymphoma Kinase (ALK) and ROS1 proto-oncogene 1 (ROS1).[1][2][3] It also demonstrates inhibitory activity against c-MET.[2][3] Developed as a derivative of crizotinib, this compound was engineered to exhibit an improved efficacy and safety profile in the treatment of specific cancers, particularly non-small cell lung cancer (NSCLC) harboring ALK or ROS1 rearrangements.[3] These genetic alterations lead to the expression of fusion proteins with constitutively active kinase domains, driving oncogenesis.[4] this compound acts as an ATP-competitive inhibitor, binding to the kinase domain of these target proteins and disrupting downstream signaling pathways crucial for cell proliferation and survival.[3][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.
Chemical Properties
| Property | Value |
| IUPAC Name | N-[3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-yl]acetamide |
| Molecular Formula | C₂₃H₂₄Cl₂FN₅O₂ |
| Molecular Weight | 492.4 g/mol |
| Canonical SMILES | C--INVALID-LINK--C4=C(C(=CC=C4)F)Cl |
| InChIKey | HBWSXXBJOQKNBL-CYBMUJFWSA-N |
Mechanism of Action
This compound exerts its therapeutic effects by inhibiting the catalytic activity of ALK, ROS1, and c-MET receptor tyrosine kinases.[3] In cancers driven by ALK or ROS1 rearrangements, the resulting fusion proteins are constitutively active, leading to the uncontrolled activation of downstream signaling cascades that promote cell growth, proliferation, and survival.[6][7] this compound competitively binds to the ATP-binding pocket of these kinases, preventing the phosphorylation of their substrates and thereby blocking the initiation of these oncogenic signals.[3][5] The primary downstream pathways affected by this compound's inhibition of ALK and ROS1 include the RAS-MAPK, PI3K-AKT-mTOR, and JAK-STAT pathways.[8][9][10] By blocking these pathways, this compound induces apoptosis and inhibits the growth of tumor cells that are dependent on ALK or ROS1 signaling.[5]
Preclinical Data
In Vitro Kinase Inhibitory Activity
The inhibitory potency of this compound and its active metabolite (this compound M) against wild-type ROS1 has been quantified.[2]
| Compound | Target | IC₅₀ (nM) | IC₉₀ (nM) |
| This compound | ROS1 (wild-type) | 142.7 | 821.3 |
| This compound M | ROS1 (wild-type) | 0.8 | 6.2 |
Cell-Based Proliferation Assays
This compound has demonstrated significant growth inhibitory effects on various cancer cell lines.[2]
| Cell Line Type | Target | IC₅₀ Range (nM) |
| Lung Cancer Cells | ALK rearrangements/mutations | 180 - 378.9 |
| Gastric Cancer Cells | c-MET overexpression | 23.5 |
Clinical Data
This compound has been evaluated in Phase I/II clinical trials (NCT03019276 and NCT03972189) for the treatment of patients with ROS1-positive advanced non-small cell lung cancer.[1][11][12]
Phase II Trial (NCT03972189) Efficacy Results[12]
| Endpoint | Result | 95% Confidence Interval |
| Objective Response Rate (ORR) | 78.4% | 69.6% - 85.6% |
| Disease Control Rate (DCR) | 87.4% | 79.7% - 92.9% |
| Median Duration of Response (DOR) | 20.3 months | 11.0 - 26.1 months |
| Median Progression-Free Survival (PFS) | 15.6 months | 10.2 - 27.0 months |
Progression-Free Survival Rates at Different Time Points[12]
| Time Point | PFS Rate | 95% Confidence Interval |
| 3 Months | 89.7% | 82.2% - 94.2% |
| 6 Months | 82.7% | 73.9% - 88.7% |
| 12 Months | 53.7% | 42.0% - 64.0% |
Overall Survival Rates at Different Time Points[12]
| Time Point | OS Rate | 95% Confidence Interval |
| 12 Months | 98.1% | 92.5% - 99.5% |
| 24 Months | 88.1% | 73.7% - 94.9% |
Experimental Protocols
Kinase Inhibition Assay (Illustrative Protocol)
This protocol provides a general framework for assessing the in vitro inhibitory activity of this compound against ALK and ROS1 kinases. Specific conditions may require optimization.
1. Reagents and Materials:
-
Recombinant human ALK and ROS1 kinase domains
-
Kinase-specific peptide substrate
-
This compound (and other test compounds) dissolved in DMSO
-
ATP solution
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader with luminescence detection
2. Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Add the diluted this compound or vehicle control (DMSO) to the wells of the assay plate.
-
Add the recombinant kinase (ALK or ROS1) to each well.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 10-30 minutes) to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves two steps: first, terminating the kinase reaction and depleting the remaining ATP, and second, converting the generated ADP back to ATP and measuring the light output via a luciferase reaction.[13]
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay in NSCLC Cells
This protocol outlines a method to determine the effect of this compound on the viability of non-small cell lung cancer cell lines.
1. Reagents and Materials:
-
NSCLC cell lines (e.g., H3122 for ALK-positive, HCC78 for ROS1-positive)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
2. Procedure:
-
Seed the NSCLC cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[14]
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be consistent and non-toxic to the cells.
-
Remove the existing medium from the wells and replace it with the medium containing the various concentrations of this compound or a vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C with 5% CO₂.[14]
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[15][16]
-
Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[17]
-
Gently agitate the plate to ensure complete solubilization of the formazan.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[16]
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC₅₀ value.
Visualizations
Caption: ALK signaling pathway and the inhibitory action of this compound.
Caption: ROS1 signaling pathway and the inhibitory action of this compound.
Caption: Preclinical to clinical evaluation workflow for a dual ALK/ROS1 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy, safety and pharmacokinetics of this compound (TQ-B3101) for patients with ROS1 positive advanced non-small cell lung cancer: a Phase I/II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 4. Recent advances in the development of dual ALK/ROS1 inhibitors for non-small cell lung cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Anaplastic Lymphoma Kinase (ALK) Receptor Tyrosine Kinase: A Catalytic Receptor with Many Faces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. targetedonc.com [targetedonc.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cell Counting & Health Analysis [sigmaaldrich.com]
- 17. broadpharm.com [broadpharm.com]
Preclinical Profile of Unecritinib: A Multi-Targeted Tyrosine Kinase Inhibitor for Solid Tumors
A Technical Overview for Researchers and Drug Development Professionals
Unecritinib (also known as TQ-B3101) is a novel, orally available multi-targeted tyrosine kinase inhibitor (TKI) demonstrating significant preclinical activity against a range of solid tumors. As a derivative of crizotinib, this compound has been engineered to target key oncogenic drivers, including ROS1, anaplastic lymphoma kinase (ALK), and mesenchymal-epithelial transition factor (c-MET). This technical guide provides a comprehensive summary of the publicly available preclinical data for this compound, focusing on its mechanism of action, in vitro efficacy, and in vivo anti-tumor activity.
In Vitro Efficacy and Potency
This compound has demonstrated potent inhibitory activity against its primary targets and notable growth-inhibitory effects across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from in vitro studies are summarized below.
| Target / Cell Line | Drug | IC50 (nM) | IC90 (nM) | Notes |
| Wildtype ROS1 | This compound | 142.7 | 821.3 | |
| Wildtype ROS1 | This compound M (metabolite) | 0.8 | 6.2 | |
| Lung Cancer Cell Lines | This compound | 180 - 378.9 | - | Cell lines with ALK rearrangements or mutations. |
| Gastric Cancer Cell Line | This compound | 23.5 | - | Cell line with c-MET overexpression. |
Table 1: In Vitro Inhibitory Activity of this compound and its Metabolite.
Experimental Protocols: In Vitro Assays
While specific, detailed protocols for the this compound studies are not publicly available, standard methodologies for determining IC50 values and assessing protein phosphorylation are outlined below.
Cell Proliferation Assay (IC50 Determination):
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, cells are treated with serial dilutions of this compound or its metabolite. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the drug for a specified period, typically 72 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The absorbance or luminescence values are read using a plate reader. The data is normalized to the vehicle control, and the IC50 values are calculated by fitting the dose-response curves to a sigmoidal model using graphing software.
Western Blotting for Protein Phosphorylation:
-
Cell Lysis: Cells are treated with this compound for a specified time, then washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of target proteins (e.g., p-AKT, AKT, p-ERK1/2, ERK1/2).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects by inhibiting the kinase activity of ROS1, ALK, and c-MET. This inhibition blocks downstream signaling pathways that are critical for cancer cell proliferation, survival, and growth. Preclinical studies have shown that, similar to crizotinib, this compound inhibits the phosphorylation of AKT and its downstream signaling molecules, extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1]
References
The Discovery and Development of Unecritinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Unecritinib (formerly TQ-B3101) is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity, particularly in non-small cell lung cancer (NSCLC) harboring ROS1 rearrangements. As a derivative of crizotinib, this compound was designed to inhibit the catalytic activity of crucial receptor tyrosine kinases, including ROS1, anaplastic lymphoma kinase (ALK), and mesenchymal-epithelial transition factor (c-MET).[1] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development of this compound, presenting key data and experimental insights for researchers and drug development professionals.
Introduction: The Rationale for a Multi-Targeted TKI
The development of targeted therapies has revolutionized the treatment landscape for many cancers. Non-small cell lung cancer, a heterogeneous disease, is often driven by specific genetic alterations, including rearrangements in the ROS1 and ALK genes, and amplification or mutation of the c-MET gene. These alterations lead to constitutive activation of their respective tyrosine kinases, driving uncontrolled cell proliferation and survival.[2]
Crizotinib, the first-in-class inhibitor of ALK and ROS1, demonstrated the clinical benefit of targeting these driver oncogenes.[3] However, the development of resistance and the desire for improved efficacy and safety profiles spurred the development of next-generation inhibitors. This compound emerged from these efforts as a novel derivative of crizotinib, with structural modifications aimed at enhancing its therapeutic properties.[3]
Discovery and Medicinal Chemistry
This compound was developed by Chia Tai Tianqing Pharmaceutical Group and is described as a derivative of crizotinib, achieved through structural modification of the pyridine ring.[3][4] While the specific details of the initial discovery and lead optimization process are not extensively published, the development of this compound was likely guided by a structure-activity relationship (SAR) campaign aimed at improving upon the pharmacological profile of crizotinib. The patent for this compound (WO2013041038A1) likely contains detailed information regarding its synthesis and the rationale behind its design.[4]
Mechanism of Action
This compound exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of the catalytic domains of ROS1, ALK, and c-MET.[1] This inhibition blocks the autophosphorylation of the kinases and subsequent activation of downstream signaling pathways crucial for cancer cell survival and proliferation.
In vitro studies have confirmed that this compound inhibits the phosphorylation of AKT and its downstream signaling molecules, extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] These pathways, including the PI3K/Akt/mTOR, RAS/MAPK, and JAK/STAT pathways, are central to the oncogenic activity of ROS1, ALK, and c-MET.[2]
Signaling Pathway Inhibition
The following diagram illustrates the key signaling pathways targeted by this compound.
Preclinical Development
The preclinical evaluation of this compound demonstrated its potent inhibitory activity against its target kinases and its anti-proliferative effects in cancer cell lines.
In Vitro Studies
Kinase Inhibition: this compound was shown to be a potent inhibitor of wild-type ROS1 with a half-maximal inhibitory concentration (IC50) of 142.7 nM.[3]
Cell-Based Assays: this compound demonstrated significant growth inhibitory effects on various cancer cell lines, including those with ALK rearrangements or mutations, and those overexpressing c-MET.[1]
| Cell Line Type | IC50 Range (nM) |
| Lung cancer cells (with ALK rearrangements/mutations) | 180 - 378.9 |
| Gastric cancer cells (overexpressing c-MET) | 23.5 |
In Vivo Studies
In mouse xenograft models using human lung adenocarcinoma NCI-H3122 cells, this compound demonstrated greater tumor growth inhibition compared to crizotinib.[3] This enhanced in vivo efficacy was attributed to potentially higher tumor tissue exposure of this compound.[3]
Preclinical studies in beagles also indicated a greater bioavailability of this compound compared to crizotinib.[3] Notably, a metabolite of this compound, showed a significantly lower ocular tissue to plasma concentration ratio in rats compared to crizotinib, suggesting a lower risk of ocular toxicities, a known side effect of crizotinib.[3]
Clinical Development
The clinical development of this compound has primarily focused on patients with ROS1-positive advanced NSCLC. The key clinical investigations are the Phase I (NCT03019276) and Phase II (NCT03972189) trials.[5][6]
Phase I Trial
The Phase I trial was a dose-escalation study to determine the safety, tolerability, and recommended Phase II dose (RP2D) of this compound in patients with advanced solid tumors.
Phase II Trial
The Phase II trial was a single-arm, multi-center study evaluating the efficacy and safety of this compound in patients with ROS1-positive NSCLC. Patients received this compound at the RP2D of 300 mg twice daily.[7]
Efficacy Results:
| Endpoint | Result | 95% Confidence Interval |
| Objective Response Rate (ORR) | 78.4% | 69.6% - 85.6% |
| Disease Control Rate (DCR) | 87.4% | 79.7% - 92.9% |
| Median Duration of Response (DOR) | 20.3 months | 11.0 - 26.1 months |
| Median Progression-Free Survival (PFS) | 15.6 months | 10.2 - 27.0 months |
Safety Profile: this compound demonstrated a manageable safety profile. The most common grade 3 or higher treatment-related adverse events (TRAEs) were decreased neutrophil count (25.2%), decreased leukocyte count (7.2%), and increased alanine aminotransferase levels (7.2%).[7] Ocular disorders of any grade were reported in 26.1% of patients, with no grade 3 or higher events, suggesting a favorable ocular safety profile compared to crizotinib.[7]
Experimental Protocols
While the specific, detailed protocols for the preclinical studies of this compound are not publicly available, this section outlines the general methodologies for the key experiments conducted.
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases (ROS1, ALK, c-MET).
Materials:
-
Recombinant human ROS1, ALK, and c-MET kinase domains
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
This compound at various concentrations
-
Kinase reaction buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, add the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the different concentrations of this compound to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature for a set period.
-
Stop the reaction and add the detection reagent to measure the amount of ADP produced (which is inversely proportional to kinase inhibition).
-
Measure the luminescence or fluorescence using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the log concentration of this compound.
Cell Proliferation (MTT) Assay (General Protocol)
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., NSCLC lines with ROS1/ALK rearrangements, gastric cancer lines with c-MET overexpression)
-
Cell culture medium and supplements
-
This compound at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
In Vivo Tumor Xenograft Study (General Protocol)
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for implantation (e.g., NCI-H3122)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally, once or twice daily.
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Calculate the tumor growth inhibition for the this compound-treated group compared to the control group.
Conclusion and Future Directions
This compound has emerged as a promising therapeutic agent for ROS1-positive NSCLC, demonstrating high efficacy and a manageable safety profile in clinical trials. Its multi-targeted nature, inhibiting ROS1, ALK, and c-MET, may offer advantages in overcoming certain resistance mechanisms. The favorable ocular safety profile is a notable improvement over earlier-generation TKIs.
Future research will likely focus on:
-
Evaluating the efficacy of this compound in other malignancies driven by ALK or c-MET alterations.
-
Investigating its role in overcoming resistance to other TKIs.
-
Exploring combination therapies to further enhance its anti-tumor activity and prevent the emergence of resistance.
The development of this compound represents a significant advancement in the targeted therapy of NSCLC and underscores the value of continued medicinal chemistry efforts to refine and improve upon existing cancer therapeutics.
Visualizations
This compound Development Workflow
Logical Relationship of this compound's Therapeutic Action
References
- 1. This compound | ALK/ROS1 inhibitor| Probechem Biochemicals [probechem.com]
- 2. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy, safety and pharmacokinetics of this compound (TQ-B3101) for patients with ROS1 positive advanced non-small cell lung cancer: a Phase I/II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Efficacy, safety and pharmacokinetics of this compound (TQ-B3101) for patients with ROS1 positive advanced non-small cell lung cancer: a Phase I/II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy, safety and pharmacokinetics of this compound (TQ-B3101) for patients with ROS1 positive advanced non-small cell lung cancer: a Phase I/II Trial - 西安交通大学 [scholar.xjtu.edu.cn:443]
- 7. targetedonc.com [targetedonc.com]
Unecritinib: A Technical Deep-Dive into its Anti-Tumor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unecritinib (also known as TQ-B3101) is a novel multi-tyrosine kinase inhibitor (TKI) demonstrating significant promise in the treatment of specific cancer types, particularly non-small cell lung cancer (NSCLC) with ROS1 rearrangements. This technical guide provides an in-depth analysis of the preclinical data elucidating this compound's mechanism of action, with a focus on its effects on tumor cell proliferation and the induction of apoptosis. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's cellular and molecular impacts.
Mechanism of Action
This compound is a potent inhibitor of several tyrosine kinases, including ROS1, anaplastic lymphoma kinase (ALK), and c-MET.[1] In many cancers, aberrant activation of these kinases drives tumor growth and survival. By targeting these key signaling nodes, this compound effectively disrupts the downstream pathways responsible for cell proliferation and survival, ultimately leading to tumor cell death.
Effect on Tumor Cell Proliferation
In vitro studies have demonstrated this compound's potent anti-proliferative activity across various cancer cell lines. The half-maximal inhibitory concentration (IC50) for growth inhibition has been determined in several preclinical models, highlighting its efficacy.
Quantitative Data: Growth Inhibition
| Cell Line/Target | IC50 (nM) | Cancer Type | Key Findings |
| Wildtype ROS1 | 142.7 | - | Potent inhibition of the primary target kinase.[2] |
| Lung Cancer Cell Lines (harboring ALK rearrangements or mutations) | 180 - 378.9 | Non-Small Cell Lung Cancer | Demonstrates efficacy in ALK-driven lung cancers.[2] |
| Gastric Cancer Cell Line (overexpressing c-MET) | 23.5 | Gastric Cancer | Shows significant activity in c-MET amplified gastric cancer.[2] |
Induction of Apoptosis
While direct quantitative data from dedicated apoptosis assays such as Annexin V staining or caspase activity assays for this compound are not extensively available in the public domain, its mechanism of action strongly indicates the induction of programmed cell death. By inhibiting the pro-survival signaling pathways mediated by ROS1, ALK, and c-MET, this compound is expected to shift the cellular balance towards apoptosis. The inhibition of key downstream effectors like AKT and ERK1/2 further supports this hypothesis, as these pathways are critical for promoting cell survival and inhibiting apoptotic machinery.[2]
Further research is warranted to quantify the extent and kinetics of this compound-induced apoptosis in various cancer cell models.
Signaling Pathways Modulated by this compound
This compound exerts its anti-tumor effects by inhibiting the phosphorylation of its target kinases, thereby blocking downstream signaling cascades crucial for cancer cell proliferation and survival. A key study has shown that this compound inhibits the phosphorylation of AKT and its downstream signaling molecule, ERK1/2.[2]
Diagram: this compound's Proposed Signaling Pathway Inhibition
Caption: Inhibition of ROS1/ALK/c-MET by this compound blocks downstream AKT and ERK1/2 signaling.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not fully available in published literature. However, based on standard methodologies, the following outlines the likely experimental workflows.
Cell Proliferation Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
References
- 1. Efficacy, safety and pharmacokinetics of this compound (TQ-B3101) for patients with ROS1 positive advanced non-small cell lung cancer: a Phase I/II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy, safety and pharmacokinetics of this compound (TQ-B3101) for patients with ROS1 positive advanced non-small cell lung cancer: a Phase I/II Trial - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Unecritinib In Vitro Assay Protocols: A Guide for Preclinical Research
For Immediate Release
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro assessment of Unecritinib (TQ-B3101), a multi-targeted tyrosine kinase inhibitor (TKI). This compound targets key oncogenic drivers including ROS1, ALK, and c-MET, making it a compound of significant interest in oncology research, particularly for non-small cell lung cancer (NSCLC).[1][2][3] These protocols are intended to guide researchers in the accurate and reproducible evaluation of this compound's efficacy and mechanism of action in a laboratory setting.
Mechanism of Action
This compound is a derivative of crizotinib and functions as an ATP-competitive inhibitor of the receptor tyrosine kinases ROS1, ALK, and c-MET.[2][3] By binding to the ATP-binding pocket of these kinases, this compound blocks their catalytic activity, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival, such as the AKT and ERK1/2 pathways.[1][2]
Signaling Pathway Overview
References
Application Notes and Protocols for Unecritinib Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the in vitro efficacy of Unecritinib (also known as TQ-B3101), a multi-targeted tyrosine kinase inhibitor (TKI), using common cell viability assays such as MTT and resazurin. This compound targets key oncogenic drivers including ROS1, anaplastic lymphoma kinase (ALK), and mesenchymal-epithelial transition factor (c-MET)[1].
Introduction to this compound's Mechanism of Action
This compound is a potent small molecule inhibitor that targets the ATP-binding pocket of receptor tyrosine kinases (RTKs) like ROS1, ALK, and c-MET[1]. In many cancers, particularly non-small cell lung cancer (NSCLC), aberrant activation of these kinases through mutations, amplifications, or rearrangements leads to uncontrolled cell proliferation and survival. By inhibiting these kinases, this compound blocks downstream signaling pathways, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, thereby inducing apoptosis and inhibiting tumor growth[1].
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using standardized cell viability assays.
Table 1: this compound IC50 Values in Selected Cancer Cell Lines
| Cell Line | Cancer Type | Key Genetic Alteration(s) | This compound IC50 (nM) |
| Wildtype ROS1 expressing cells | Not Applicable | ROS1 | 142.7[1] |
| Various Lung Cancer Cell Lines | Non-Small Cell Lung Cancer | ALK rearrangements/mutations or c-MET overexpression | 180 - 378.9[1] |
| Gastric Cancer Cell Line | Gastric Cancer | c-MET overexpression | 23.5[1] |
Note: The specific lung cancer cell lines and the exact assay (MTT or resazurin) used to derive these IC50 values are based on data reported in preclinical studies[1]. Researchers should determine the optimal assay conditions for their specific cell lines of interest.
Signaling Pathway Overview
The diagram below illustrates the signaling pathways targeted by this compound.
Caption: this compound inhibits ROS1, ALK, and c-MET signaling pathways.
Experimental Protocols
The following are detailed protocols for the MTT and resazurin cell viability assays to evaluate the effect of this compound on cancer cell lines.
Experimental Workflow
Caption: General workflow for cell viability assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to an insoluble purple formazan. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Complete cell culture medium
-
Sterile PBS
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Include wells with medium only for blank measurements.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be 0.1 nM to 10 µM.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Resazurin (AlamarBlue®) Assay Protocol
The resazurin assay is a fluorometric/colorimetric assay that uses the redox indicator resazurin to measure the metabolic activity of viable cells. Viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Resazurin solution (e.g., 0.15 mg/mL in sterile PBS)
-
Complete cell culture medium
-
Sterile PBS
-
Opaque-walled 96-well plates
-
Multichannel pipette
-
Microplate reader with fluorescence capabilities
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding protocol as for the MTT assay, using opaque-walled 96-well plates to minimize background fluorescence.
-
-
This compound Treatment:
-
Follow the same treatment protocol as for the MTT assay.
-
-
Resazurin Addition and Incubation:
-
After the treatment incubation period, add 20 µL of the resazurin solution to each well (for a final volume of 120 µL).
-
Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 incubator. The optimal incubation time may vary depending on the cell line and density and should be determined empirically.
-
-
Data Acquisition:
-
Measure the fluorescence of each well using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Conclusion
The MTT and resazurin assays are robust and reliable methods for determining the cytotoxic and cytostatic effects of this compound on cancer cell lines. The provided protocols offer a standardized framework for these experiments. Researchers should optimize assay parameters such as cell seeding density and incubation times for their specific experimental systems to ensure accurate and reproducible results. These assays are invaluable tools in the preclinical evaluation of targeted therapies like this compound and for elucidating mechanisms of drug resistance.
References
Application Notes and Protocols for Unecritinib in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Unecritinib, a multi-targeted tyrosine kinase inhibitor, in cell culture experiments. This document outlines recommended starting concentrations, experimental workflows, and methodologies for key assays to assess the efficacy of this compound in vitro.
Introduction to this compound
This compound is a potent small molecule inhibitor targeting multiple receptor tyrosine kinases, including ROS1, anaplastic lymphoma kinase (ALK), and mesenchymal-epithelial transition factor (c-MET).[1][2] By binding to the ATP-binding pocket of these kinases, this compound disrupts downstream signaling cascades, such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and metastasis.[3][4] Dysregulation of these pathways is a hallmark of various cancers, making this compound a promising candidate for targeted cancer therapy.
Starting Concentration of this compound
The optimal starting concentration of this compound will vary depending on the cell line and the specific experimental goals. Based on published in vitro studies, a concentration range of 10 nM to 1 µM is a reasonable starting point for most cancer cell lines.
The half-maximal inhibitory concentration (IC50) is a key parameter for determining the effective concentration range. The following table summarizes reported IC50 values for this compound in different cancer cell lines.
| Cell Line | Cancer Type | Target | IC50 (nM) | Reference |
| Wildtype ROS1 | - | ROS1 | 142.7 | [3] |
| Various Lung Cancer Cell Lines | Lung Cancer | ALK/c-MET | 180 - 378.9 | [3] |
| Gastric Cancer Cell Line | Gastric Cancer | c-MET | 23.5 | [3] |
For initial experiments, it is recommended to perform a dose-response curve to determine the IC50 in the specific cell line of interest. A typical starting range for a dose-response experiment would be from 0.01 µM to 10 µM.
Signaling Pathway Targeted by this compound
This compound exerts its effects by inhibiting the phosphorylation of ROS1, ALK, and c-MET, which in turn blocks the activation of downstream signaling pathways critical for cancer cell survival and proliferation.
Figure 1: this compound Signaling Pathway.
Experimental Workflow for Cell-Based Assays
A typical workflow for evaluating the in vitro efficacy of this compound involves several key steps, from initial cell culture to data analysis.
Figure 2: Experimental Workflow.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on cancer cells.
Cell Viability Assay (Resazurin-Based)
This protocol describes a method to determine the number of viable cells in culture after treatment with this compound using a resazurin-based assay.[5]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A common concentration range to test is 0.01, 0.1, 1, 5, and 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Resazurin Staining:
-
After the incubation period, add 10 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium and resazurin only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol details the detection of apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.[6][7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat cells with the desired concentrations of this compound (e.g., IC50 and 2x IC50) and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Western Blot Analysis for Phospho-AKT and Phospho-ERK
This protocol describes the detection of changes in the phosphorylation status of key downstream signaling proteins, AKT and ERK, in response to this compound treatment.[3][8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (Phospho-AKT (Ser473), Total AKT, Phospho-ERK1/2 (Thr202/Tyr204), Total ERK1/2, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at various concentrations and for different time points (e.g., 1, 6, 24 hours). Include a vehicle control.
-
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total protein and a loading control to ensure equal loading.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
-
References
- 1. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomarker.onclive.com [biomarker.onclive.com]
- 3. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Crosstalk between protein kinases AKT and ERK1/2 in human lung tumor-derived cell models [frontiersin.org]
- 5. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. 凋亡分析检测 [sigmaaldrich.cn]
- 8. researchgate.net [researchgate.net]
Unecritinib: Application Notes and Protocols for Western Blot Analysis of p-ALK and p-ROS1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unecritinib (also known as TQ-B3101) is a potent, orally available small molecule inhibitor targeting multiple receptor tyrosine kinases, including Anaplastic Lymphoma Kinase (ALK) and ROS proto-oncogene 1 (ROS1).[1][2] Aberrant activation of ALK and ROS1 through chromosomal rearrangements, mutations, or amplification is a key oncogenic driver in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[1] this compound exerts its therapeutic effect by binding to the ATP-binding pocket of these kinases, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling pathways crucial for tumor cell proliferation, survival, and metastasis.[1]
This document provides detailed application notes and a comprehensive western blot protocol for assessing the inhibitory activity of this compound on the phosphorylation of ALK (p-ALK) and ROS1 (p-ROS1) in relevant cancer cell lines.
Mechanism of Action and Signaling Pathways
This compound is a multi-tyrosine kinase inhibitor that targets the catalytic activity of ALK, ROS1, and c-MET.[1][2] In cancer cells harboring ALK or ROS1 fusion proteins, the kinase domain is constitutively active, leading to ligand-independent autophosphorylation. This perpetual signaling cascade activates several downstream pathways, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways, which collectively promote cell growth, survival, and proliferation. By inhibiting the initial phosphorylation event, this compound effectively abrogates these downstream signals. Preclinical studies have demonstrated that this compound inhibits the phosphorylation of downstream signaling molecules such as AKT and ERK1/2.[2]
ALK Signaling Pathway
Caption: ALK Signaling Pathway and Inhibition by this compound.
ROS1 Signaling Pathway
Caption: ROS1 Signaling Pathway and Inhibition by this compound.
Quantitative Data Summary
Preclinical studies have demonstrated the potent inhibitory activity of this compound against various cancer cell lines harboring ALK or ROS1 rearrangements. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for cell growth. While direct quantitative data for p-ALK and p-ROS1 inhibition from western blots with this compound is not publicly available, these IC50 values provide a strong indication of its cellular potency.
| Cell Line | Oncogenic Driver | This compound IC50 (nM) |
| Lung Cancer | ||
| NCI-H2228 | EML4-ALK | 180.0 |
| NCI-H3122 | EML4-ALK | 378.9 |
| HCC78 | SLC34A2-ROS1 | Comparable to Crizotinib |
| Gastric Cancer | ||
| MKN-45 | c-MET amplification | 23.5 |
Data adapted from Zhou J, et al. Signal Transduct Target Ther. 2023.[2]
Experimental Protocol: Western Blot for p-ALK/p-ROS1 Inhibition by this compound
This protocol is designed for the semi-quantitative analysis of p-ALK (Tyr1604) and p-ROS1 (Tyr2274) levels in response to this compound treatment in appropriate cancer cell lines (e.g., NCI-H3122 for ALK, HCC78 for ROS1).
Experimental Workflow
Caption: Western Blot Experimental Workflow.
Materials and Reagents
-
Cell Lines: ALK-positive (e.g., NCI-H3122) or ROS1-positive (e.g., HCC78) NSCLC cell lines.
-
This compound: Prepare stock solutions in DMSO.
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA or Bradford protein assay kit.
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels.
-
Transfer Buffer: Standard Tris-Glycine buffer with methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-ALK (Tyr1604)
-
Rabbit anti-ALK
-
Rabbit anti-phospho-ROS1 (Tyr2274)
-
Rabbit anti-ROS1
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2-4 hours). Include a DMSO-treated vehicle control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel. Include a protein ladder.
-
Run the gel until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-p-ALK or anti-p-ROS1) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. Use the antibody at the manufacturer's recommended dilution.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Stripping and Re-probing (Optional but Recommended):
-
To normalize for total protein levels, the membrane can be stripped of the phospho-specific antibody and re-probed for total ALK or ROS1, and subsequently for a loading control like β-actin or GAPDH.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the p-ALK or p-ROS1 signal to the corresponding total protein signal and/or the loading control.
-
Plot the normalized signal against the this compound concentration to determine the dose-dependent inhibition.
-
References
Unecritinib Kinase Assay: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Unecritinib (TQ-B3101) is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI).[1][2] It is a derivative of crizotinib and primarily targets ROS1, anaplastic lymphoma kinase (ALK), and mesenchymal-epithelial transition factor (c-MET) kinases.[1][3][4] By competitively binding to the ATP-binding pocket of these kinases, this compound inhibits their catalytic activity, thereby disrupting downstream signaling pathways that are crucial for cell proliferation and survival in certain cancers.[1][5] This document provides detailed protocols for performing a kinase assay to determine the inhibitory activity of this compound, summarizes its known IC50 values, and illustrates its mechanism of action.
Introduction
Tyrosine kinases are a class of enzymes that play a critical role in intracellular signal transduction pathways regulating cell growth, differentiation, and metabolism. Dysregulation of tyrosine kinase activity due to genetic alterations such as mutations, amplifications, or rearrangements is a common driver of tumorigenesis. This compound has been developed to target specific oncogenic driver kinases, particularly in non-small cell lung cancer (NSCLC) harboring ROS1 rearrangements.[1] Its mechanism of action involves the inhibition of kinase-mediated phosphorylation, which in turn blocks downstream signaling cascades, including the AKT and ERK1/2 pathways.[3]
Target Kinase Profile and Potency
This compound has demonstrated significant inhibitory activity against its primary targets. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, has been determined for several kinases.
| Target Kinase | IC50 (nM) | Cell Line/Context |
| Wild-type ROS1 | 142.7 | In vitro study |
| c-MET overexpressing gastric cancer cells | 23.5 | Cell-based assay |
| Lung cancer cells with ALK rearrangements/mutations | 180 - 378.9 | Cell-based assay |
| This compound M (metabolite) on Wild-type ROS1 | 0.8 | In vitro study |
Table 1: Summary of published IC50 values for this compound and its metabolite against various kinases and cell lines.[3]
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the phosphorylation of its target kinases, which subsequently blocks downstream signaling pathways essential for cancer cell survival and proliferation. A key pathway affected is the PI3K/AKT/mTOR pathway.
Caption: this compound inhibits Receptor Tyrosine Kinases (RTKs) like ROS1, ALK, and c-MET.
Experimental Protocol: In Vitro Kinase Assay
This protocol outlines a general procedure for determining the IC50 value of this compound against a target kinase, such as ROS1, using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human ROS1 kinase (or other target kinase)
-
Poly-Glu-Tyr (4:1) substrate
-
This compound (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Experimental Workflow:
Caption: Workflow for a typical in vitro kinase assay to determine this compound potency.
Procedure:
-
Prepare this compound Dilutions:
-
Create a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, diluted down to the low nanomolar range.
-
Further dilute the DMSO stock into the Kinase Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Prepare Kinase Reaction Wells:
-
Add 5 µL of the diluted this compound or vehicle (DMSO in assay buffer) to the wells of a 384-well plate.
-
Prepare a master mix containing the kinase (e.g., 5 ng/µL ROS1) and substrate (e.g., 0.2 µg/µL Poly-Glu-Tyr) in Kinase Assay Buffer.
-
Add 5 µL of the kinase/substrate master mix to each well.
-
-
Initiate the Kinase Reaction:
-
Prepare a solution of ATP in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the specific kinase (e.g., 10 µM for ROS1).
-
Add 10 µL of the ATP solution to each well to start the reaction. The final reaction volume is 20 µL.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add 20 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The amount of remaining ATP is inversely correlated with kinase activity. Higher luminescence indicates lower kinase activity (i.e., higher inhibition).
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The provided protocols and data serve as a comprehensive resource for researchers investigating the biochemical activity of this compound. The in vitro kinase assay is a fundamental tool for characterizing the potency and selectivity of this and other kinase inhibitors. The data presented underscores the potent inhibitory effect of this compound on its target kinases, providing a basis for its clinical efficacy in cancers with specific genetic alterations.
References
- 1. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy, safety and pharmacokinetics of this compound (TQ-B3101) for patients with ROS1 positive advanced non-small cell lung cancer: a Phase I/II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Chia Tai Tianqing Pharmaceutical Group - AdisInsight [adisinsight.springer.com]
- 5. What is this compound used for? [synapse.patsnap.com]
Application Notes and Protocols for Unecritinib in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and preparation of Unecritinib in Dimethyl Sulfoxide (DMSO) for research purposes. Adherence to these guidelines is crucial for obtaining accurate and reproducible experimental results.
Introduction to this compound
This compound (also known as TQ-B3101) is a potent, multi-target tyrosine kinase inhibitor (TKI).[1][2] It primarily targets ROS1, anaplastic lymphoma kinase (ALK), and mesenchymal-epithelial transition factor (c-MET) receptor tyrosine kinases.[1][2][3] By inhibiting these kinases, this compound disrupts downstream signaling pathways, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are critical for cell proliferation, survival, and migration in various cancers.[1] Clinical studies have demonstrated the efficacy of this compound in patients with ROS1-positive non-small cell lung cancer (NSCLC).[1][3][4]
Physicochemical and Biological Properties
| Property | Value | Reference |
| Molecular Target | ROS1, ALK, c-MET | [1][2][3] |
| IC₅₀ (Wildtype ROS1) | 142.7 nM | [1] |
| IC₉₀ (Wildtype ROS1) | 821.3 nM | [1] |
| Downstream Effect | Inhibition of AKT and ERK1/2 phosphorylation | [1] |
Preparation of this compound Stock Solution in DMSO
3.1. Materials
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
3.2. Safety Precautions
-
Handle this compound powder in a chemical fume hood to avoid inhalation.[5]
-
DMSO can facilitate the absorption of substances through the skin; therefore, avoid direct contact with the skin.[7]
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety information.[1][5][6][8]
3.3. Experimental Protocol
-
Determine the Desired Stock Concentration: Based on experimental needs, calculate the required mass of this compound and volume of DMSO. A common stock concentration for in vitro studies is 10 mM.
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube or vial on a calibrated precision balance.
-
Carefully add the calculated mass of this compound powder to the tube.
-
-
Solubilization in DMSO:
-
Add the calculated volume of anhydrous, sterile DMSO to the tube containing the this compound powder.
-
Tightly cap the tube.
-
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the tube in a water bath for 5-10 minutes.[9] Gentle warming to 37°C may also aid dissolution, but the temperature sensitivity of this compound should be considered.[9]
-
-
Sterilization (Optional): If required for cell culture experiments, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter. Ensure the filter is compatible with DMSO.
Storage and Stability
4.1. Storage of Stock Solution
-
Short-term storage (1-2 weeks): Store the this compound stock solution in DMSO at 4°C.
-
Long-term storage (months): For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4] Protect from light by using amber vials or wrapping tubes in aluminum foil.[9]
4.2. Stability
The specific stability of this compound in DMSO has not been publicly documented. It is recommended to prepare fresh dilutions for each experiment.[10] If storing for extended periods, it is advisable to perform periodic quality control checks (e.g., by HPLC) to ensure the integrity of the compound.
Visualizations
5.1. This compound Signaling Pathway
Caption: Simplified signaling pathway inhibited by this compound.
5.2. Experimental Workflow for this compound Stock Solution Preparation
References
- 1. oncologymedinfo.com [oncologymedinfo.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. plexbio.com [plexbio.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. emulatebio.com [emulatebio.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing Unecritinib-Resistant Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unecritinib is a multi-targeted tyrosine kinase inhibitor (TKI) that has shown efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring ROS1 rearrangements.[1][2] It also exhibits inhibitory activity against ALK and c-MET, making it a subject of interest for cancers driven by these oncogenes.[1][3] As with other targeted therapies, the development of drug resistance is a significant clinical challenge. The establishment of this compound-resistant cell line models is a critical step in understanding the molecular mechanisms of resistance, identifying potential biomarkers, and developing novel therapeutic strategies to overcome it.
These application notes provide a comprehensive guide for researchers to generate and characterize this compound-resistant cancer cell lines. The protocols outlined below are based on established methodologies for inducing drug resistance in vitro and can be adapted to various cancer cell lines with known ROS1, ALK, or c-MET alterations.
1. Data Presentation
Upon successful generation of this compound-resistant cell lines, it is crucial to quantify the level of resistance and characterize the molecular changes. The following tables provide a structured format for presenting this data, allowing for clear comparison between the parental and resistant cell lines.
Table 1: this compound IC50 Values in Parental and Resistant Cell Lines
| Cell Line | Genetic Background | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change in Resistance |
| Example 1: ROS1-Fusion | ||||
| HCC78 | SLC34A2-ROS1 | Enter Value | Enter Value | Calculate |
| Example 2: ALK-Fusion | ||||
| NCI-H3122 | EML4-ALK | Enter Value | Enter Value | Calculate |
| Example 3: c-MET Amplified | ||||
| EBC-1 | c-MET Amplification | Enter Value | Enter Value | Calculate |
Note: IC50 values should be determined experimentally using the protocol outlined in Section 2.2.
Table 2: Western Blot Analysis of Key Signaling Proteins
| Cell Line | Treatment | p-ROS1/ALK/c-MET (relative intensity) | p-AKT (relative intensity) | p-ERK1/2 (relative intensity) | Total ROS1/ALK/c-MET (relative intensity) | Total AKT (relative intensity) | Total ERK1/2 (relative intensity) |
| Parental | Untreated | Enter Value | Enter Value | Enter Value | Enter Value | Enter Value | Enter Value |
| This compound | Enter Value | Enter Value | Enter Value | Enter Value | Enter Value | Enter Value | |
| Resistant | Untreated | Enter Value | Enter Value | Enter Value | Enter Value | Enter Value | Enter Value |
| This compound | Enter Value | Enter Value | Enter Value | Enter Value | Enter Value | Enter Value |
Note: Relative intensity should be quantified from Western blot data and normalized to a loading control (e.g., GAPDH or β-actin). This table should be generated for each parental and resistant cell line pair.
2. Experimental Protocols
2.1. Protocol for Establishing this compound-Resistant Cell Lines
This protocol utilizes a continuous exposure, dose-escalation method to select for resistant cell populations.[4][5]
Materials:
-
Parental cancer cell line (e.g., HCC78 for ROS1-fusion, NCI-H3122 for ALK-fusion, or EBC-1 for c-MET amplification)[6][7][8][9]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (powder, to be dissolved in DMSO to create a stock solution)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks (T25 or T75)
-
Incubator (37°C, 5% CO2)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50 of this compound: Before starting the resistance induction, determine the 50% inhibitory concentration (IC50) of this compound in the parental cell line using the MTT assay protocol (Section 2.2).
-
Initial Exposure: Seed the parental cells in a T25 flask and culture them in complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor and Subculture: Monitor the cells for growth. Initially, a significant number of cells may die. When the surviving cells reach 70-80% confluency, subculture them into a new flask with fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells are proliferating steadily at the initial concentration (typically after 2-3 passages), double the concentration of this compound in the culture medium.
-
Repeat Dose Escalation: Continue this stepwise increase in this compound concentration. If the cells show extensive cell death at a new concentration, maintain them at the previous concentration until they have adapted and are growing robustly. The increments in drug concentration can be adjusted based on the cellular response.
-
Cryopreservation: At each successful dose escalation step, it is crucial to cryopreserve a batch of cells. This creates a stock of cells at different resistance levels and serves as a backup.
-
Establishment of a Resistant Line: A cell line is generally considered resistant when it can proliferate in a concentration of this compound that is at least 5-10 times higher than the initial IC50 of the parental line.[4]
-
Clonal Selection (Optional): To ensure a homogenous resistant population, single-cell cloning can be performed by limiting dilution or by using cloning cylinders.
-
Maintenance of Resistant Cells: Once established, the resistant cell line should be continuously cultured in the presence of the high concentration of this compound to maintain the resistant phenotype. For experiments, the drug can be withdrawn for a short period (24-48 hours) if required by the assay.
2.2. Protocol for IC50 Determination using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of a drug.[7][8][10]
Materials:
-
Parental and resistant cells
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Include wells with medium only as a blank control. Incubate overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. The concentration range should bracket the expected IC50 values. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration well.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Plot the percentage of cell viability versus the logarithm of the this compound concentration. The IC50 value is the concentration of the drug that causes a 50% reduction in cell viability.
2.3. Protocol for Western Blot Analysis
Western blotting is used to detect changes in the expression and phosphorylation status of proteins within the signaling pathways affected by this compound.[9][11]
Materials:
-
Parental and resistant cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ROS1, anti-ROS1, anti-p-ALK, anti-ALK, anti-p-c-MET, anti-c-MET, anti-p-AKT, anti-AKT, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat parental and resistant cells with or without this compound for a specified time (e.g., 2-4 hours). Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and then separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control.
3. Visualizations
3.1. Signaling Pathways
The following diagrams illustrate the key signaling pathways downstream of ROS1, ALK, and c-MET that are targeted by this compound and are often implicated in resistance.
Caption: Key signaling pathways downstream of ROS1, ALK, and c-MET.
3.2. Experimental Workflow
The following diagram outlines the workflow for establishing and characterizing this compound-resistant cell lines.
Caption: Workflow for generating this compound-resistant cell lines.
Disclaimer: These protocols provide a general framework. The optimal conditions, including cell seeding densities, drug concentrations, and incubation times, may need to be optimized for specific cell lines and experimental setups.
References
- 1. Novel human-derived EML4-ALK fusion cell lines identify ribonucleotide reductase RRM2 as a target of activated ALK in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. Efficacy, safety and pharmacokinetics of this compound (TQ-B3101) for patients with ROS1 positive advanced non-small cell lung cancer: a Phase I/II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Lung cancer cell lines harboring MET gene amplification are dependent on Met for growth and survival. | Semantic Scholar [semanticscholar.org]
- 5. onclive.com [onclive.com]
- 6. summitpharma.co.jp [summitpharma.co.jp]
- 7. Novel Targets in Non-Small Cell Lung Cancer: ROS1 and RET Fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lung cancer cell lines harboring MET gene amplification are dependent on Met for growth and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. EML4-ALK fusion gene and efficacy of an ALK kinase inhibitor in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Unecritinib in Xenograft Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Unecritinib (also known as TQ-B3101) is a potent, multi-targeted tyrosine kinase inhibitor (TKI) that targets ROS1, ALK, and c-MET, key drivers in various cancers, most notably in ROS1-rearranged non-small cell lung cancer (NSCLC).[1][2][3] This document provides detailed application notes and protocols for utilizing this compound in the generation and evaluation of xenograft tumor models. These models are critical preclinical tools for studying tumor biology, assessing therapeutic efficacy, and exploring mechanisms of drug resistance. The following sections detail the mechanism of action of this compound, protocols for establishing relevant xenograft models, and methods for evaluating anti-tumor activity.
Introduction to this compound
This compound is an orally bioavailable small molecule that competitively binds to the ATP-binding pocket of target kinases, interrupting the phosphorylation cascade necessary for downstream signaling.[1] Its primary therapeutic application is in the treatment of advanced NSCLC with ROS1 rearrangements.[1][2] Additionally, its inhibitory activity against ALK and c-MET broadens its potential application in other cancers driven by these pathways.[1][4] Preclinical studies have indicated that this compound may exhibit greater tumor growth inhibition compared to the first-generation inhibitor crizotinib in certain xenograft models, such as those using NCI-H3122 cells.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects by inhibiting the catalytic activity of ROS1, ALK, and c-MET receptor tyrosine kinases.[1] This inhibition blocks downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis, including the AKT and ERK1/2 pathways.[3]
ROS1 Signaling Pathway
ROS1 fusions lead to constitutive activation of the kinase, driving oncogenesis through pathways such as PI3K/AKT/mTOR, JAK/STAT, and MAPK (RAS/MEK/ERK).
ROS1 Signaling Pathway Inhibition by this compound
ALK Signaling Pathway
Similar to ROS1, ALK fusions result in constitutively active kinases that signal through the PI3K/AKT, JAK/STAT, and MAPK pathways to promote tumor growth.
ALK Signaling Pathway Inhibition by this compound
c-MET Signaling Pathway
Overexpression or mutation of c-MET can lead to its ligand-independent activation, stimulating downstream pathways like PI3K/AKT and MAPK, which are implicated in tumor progression and metastasis.
c-MET Signaling Pathway Inhibition by this compound
Recommended Cell Lines for Xenograft Models
The selection of an appropriate cancer cell line is critical for the successful generation of a relevant xenograft model. Below are recommended cell lines based on the molecular targets of this compound.
| Target | Cell Line | Description |
| ROS1 | HCC78 | Human NSCLC adenocarcinoma cell line with an SLC34A2-ROS1 fusion. |
| ALK | NCI-H3122 | Human NSCLC adenocarcinoma cell line with an EML4-ALK fusion. |
| c-MET | A549 | Human lung adenocarcinoma cell line with c-MET expression. |
| SKOV3 | Human ovarian adenocarcinoma cell line with c-MET overexpression. | |
| NCI-H1993 | Human NSCLC cell line with MET gene amplification. |
Experimental Protocols
Cell Culture Protocols
General Cell Culture Conditions:
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells when they reach 80-90% confluency.
Specific Cell Line Culture Notes:
| Cell Line | Doubling Time (approx.) | Subculture Ratio |
| HCC78 | 60-70 hours | 1:2 to 1:3 |
| NCI-H3122 | 48.5 hours | 1:3 to 1:6 |
| A549 | 22 hours | 1:3 to 1:8 |
Subcutaneous Xenograft Model Protocol
This protocol describes the establishment of a subcutaneous xenograft model, which is suitable for evaluating the efficacy of this compound on tumor growth.
Subcutaneous Xenograft Experimental Workflow
Materials:
-
Selected cancer cell line (e.g., NCI-H3122)
-
6-8 week old female immunodeficient mice (e.g., BALB/c nude, NOD/SCID)
-
Sterile PBS
-
Matrigel® Basement Membrane Matrix
-
Trypsin-EDTA
-
Syringes (1 mL) with 27-gauge needles
-
Calipers
-
This compound
-
Vehicle for this compound (e.g., 0.5% (w/v) hydroxypropylmethylcellulose, 0.2% (v/v) Tween 80)
Procedure:
-
Cell Preparation:
-
Culture cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and wash with sterile PBS.
-
Resuspend the cell pellet in a 1:1 mixture of cold sterile PBS and Matrigel® to a final concentration of 1 x 10^7 cells/mL. Keep on ice.
-
-
Implantation:
-
Anesthetize the mouse.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=6-10 mice per group).
-
Administer this compound orally (e.g., by gavage) at a specified dose and schedule. Based on preclinical studies with similar TKIs, a starting dose of 50-100 mg/kg, administered once or twice daily, can be considered. The optimal dose should be determined empirically.
-
Administer the vehicle to the control group.
-
Record the body weight of the mice 2-3 times per week to monitor for toxicity.
-
-
Endpoint:
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement, histological analysis, and pharmacodynamic studies (e.g., Western blot for phosphorylated target proteins).
-
Orthotopic Xenograft Model Protocol (for NSCLC)
This protocol is for a more clinically relevant model where tumor cells are implanted directly into the lung.
Materials:
-
Same as for subcutaneous model, with the addition of surgical instruments for thoracic surgery.
Procedure:
-
Cell Preparation:
-
Prepare cells as described for the subcutaneous model, resuspending them in a smaller volume for a final concentration of 2 x 10^7 cells/mL in PBS/Matrigel.
-
-
Implantation:
-
Anesthetize the mouse and place it in a lateral decubitus position.
-
Make a small incision in the skin and intercostal muscles to expose the lung.
-
Using a Hamilton syringe, slowly inject 10-20 µL of the cell suspension (2-4 x 10^5 cells) into the lung parenchyma.
-
Close the incision with sutures or surgical clips.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth using a non-invasive imaging modality such as bioluminescence imaging (if using luciferase-expressing cells) or micro-CT.
-
-
Treatment and Endpoint:
-
Initiate treatment when tumors are detectable.
-
Administer this compound and monitor as described for the subcutaneous model.
-
At the endpoint, harvest the lungs for analysis of tumor burden and metastasis.
-
Data Presentation and Analysis
Quantitative data from xenograft studies should be summarized for clear comparison.
In Vitro IC50 Values of this compound
| Cell Line | Target | IC50 (nM) |
| Wild-type ROS1 | ROS1 | 142.7 |
| Lung Cancer Cells | ALK rearrangements/mutations | 180 - 378.9 |
| Gastric Cancer Cells | c-MET overexpression | 23.5 |
Note: Data for this compound M, a metabolite, shows a much lower IC50 for wild-type ROS1 (0.8 nM).[3]
Example of In Vivo Tumor Growth Inhibition Data Presentation
| Treatment Group | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | Daily, p.o. | 1200 ± 150 | - | +2.5 |
| This compound (50 mg/kg) | Daily, p.o. | 450 ± 80 | 62.5 | -1.8 |
| This compound (100 mg/kg) | Daily, p.o. | 200 ± 50 | 83.3 | -4.1 |
Note: This is example data. Actual results will vary depending on the model and experimental conditions. Preclinical studies have suggested this compound has greater tumor growth inhibition than crizotinib in an NCI-H3122 xenograft model, although specific data has not been published.
Conclusion
This compound is a promising multi-targeted TKI for cancers driven by ROS1, ALK, or c-MET aberrations. The protocols outlined in this document provide a framework for establishing and utilizing xenograft models to evaluate the preclinical efficacy and mechanism of action of this compound. Careful selection of cell lines and adherence to detailed experimental procedures are essential for generating robust and reproducible data to support further drug development.
References
Proper Storage and Handling of Unecritinib Powder: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unecritinib (TQ-B3101) is a multi-tyrosine kinase inhibitor (TKI) that targets ROS1, ALK, and c-MET.[1][2] It is a derivative of crizotinib and has shown promising efficacy in the treatment of ROS1-positive non-small cell lung cancer (NSCLC).[1][3] Proper storage and handling of this compound powder are critical to ensure its stability, potency, and the safety of laboratory personnel. This document provides detailed application notes and experimental protocols for the use of this compound in a research setting.
Storage and Handling of this compound Powder
While a specific Safety Data Sheet (SDS) for this compound powder is not publicly available, general precautions for handling potent tyrosine kinase inhibitors should be followed.
Storage Conditions
Proper storage is essential to maintain the integrity of this compound powder. The following conditions are recommended based on general guidelines for similar chemical compounds.
| Parameter | Recommended Conditions |
| Temperature | Long-term storage: -20°C. Short-term storage: 2-8°C.[4] |
| Light Sensitivity | Store in a light-protected container. Many chemical compounds, especially those with complex aromatic structures, can be sensitive to light.[5][6] It is best practice to store in an amber vial or in a dark location. |
| Hygroscopicity | Store in a tightly sealed container in a dry, well-ventilated place to prevent moisture absorption. The hygroscopic nature of this compound is not specified, but moisture can degrade powdered compounds. |
| Inert Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, although specific requirements for this compound are not documented. |
Handling Precautions
This compound is a potent compound and should be handled with care to avoid exposure.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[7][8]
-
Ventilation: Handle this compound powder in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust particles.[7]
-
Aerosol Formation: Avoid actions that could generate dust or aerosols.[7]
-
Spills: In case of a spill, carefully clean the area to avoid generating dust. Use appropriate cleaning materials and dispose of waste in a sealed container according to institutional guidelines.
-
Hygiene: Wash hands thoroughly after handling the compound.[7]
Quantitative Data
The following table summarizes the in vitro inhibitory activity of this compound against various cancer cell lines.
| Target/Cell Line | IC₅₀ (nM) | Reference |
| Wildtype ROS1 | 142.7 | [1] |
| Lung cancer cells (ALK rearrangements/mutations) | 180 - 378.9 | [1] |
| Gastric cancer cells (c-MET overexpressing) | 23.5 | [1] |
Experimental Protocols
The following are general protocols that can be adapted for use with this compound. Researchers should optimize these protocols for their specific experimental systems.
Preparation of Stock Solutions
-
Calculate the required amount: Determine the mass of this compound powder needed to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Solvent selection: A common solvent for TKIs is dimethyl sulfoxide (DMSO).
-
Dissolution: In a chemical fume hood, add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Mixing: Vortex or sonicate the solution until the powder is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Cell Viability (Resazurin-Based) Assay
This protocol is adapted from a standardized procedure for the A549 cell line and can be optimized for other cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound from the stock solution in the appropriate cell culture medium. Add the diluted compound to the cells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells with the compound for the desired time period (e.g., 72 hours).
-
Resazurin Addition: Prepare the resazurin solution according to the manufacturer's instructions. Add the resazurin solution to each well and incubate for 1-4 hours, or until a color change is observed.
-
Measurement: Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blotting
This protocol provides a general workflow for analyzing protein expression and phosphorylation following this compound treatment.[9][10][11]
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control like GAPDH or β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Signaling Pathways and Experimental Workflow Diagrams
This compound Mechanism of Action
This compound inhibits the phosphorylation of AKT and its downstream signaling molecule ERK1/2.[1] The following diagram illustrates this inhibitory action on a simplified signaling pathway.
Caption: Simplified signaling pathway inhibited by this compound.
Western Blot Experimental Workflow
The following diagram outlines the key steps in a western blot experiment to assess the effect of this compound on protein phosphorylation.
Caption: General workflow for a Western Blot experiment.
References
- 1. Efficacy, safety and pharmacokinetics of this compound (TQ-B3101) for patients with ROS1 positive advanced non-small cell lung cancer: a Phase I/II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy, safety and pharmacokinetics of this compound (TQ-B3101) for patients with ROS1 positive advanced non-small cell lung cancer: a Phase I/II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. biocrick.com [biocrick.com]
- 5. Light-Sensitive Injectable Prescription Drugs—2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. aksci.com [aksci.com]
- 9. nacalai.com [nacalai.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Optimizing Unecritinib Concentration for IC50 Determination: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Unecritinib concentration in half-maximal inhibitory concentration (IC50) determination assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a multi-targeted tyrosine kinase inhibitor (TKI). It primarily targets ROS1, ALK, and c-MET receptor tyrosine kinases.[1] By inhibiting these kinases, this compound disrupts downstream signaling pathways, such as the PI3K/Akt and ERK/MAPK pathways, which are crucial for cancer cell proliferation and survival.
Q2: What are the reported IC50 values for this compound?
A2: In vitro studies have shown that this compound has an IC50 of 142.7 nM against wildtype ROS1, while its metabolite, this compound M, is significantly more potent with an IC50 of 0.8 nM.[1][2] For cancer cell lines with ALK rearrangements or c-MET overexpression, the IC50 for this compound ranges from 180 to 378.9 nM in lung cancer cells and is approximately 23.5 nM in gastric cancer cells with c-MET overexpression.[1]
Q3: Which cell lines are suitable for determining the IC50 of this compound?
A3: The choice of cell line should be guided by the specific kinase you intend to target. Here are some recommendations:
-
ROS1-positive: HCC78 (Non-Small Cell Lung Cancer - NSCLC) is a well-characterized cell line with a ROS1 fusion.[3][4]
-
ALK-positive: NCI-H2228 (NSCLC) is a commonly used cell line harboring an ALK rearrangement.
-
c-MET amplified: NCI-H1993 (NSCLC) is a known c-MET amplified cell line.
Q4: What is a suitable starting concentration range for an IC50 experiment with this compound?
A4: Based on the published IC50 values, a sensible starting point for a dose-response curve would be to bracket these concentrations. A broad range from 1 nM to 10 µM is recommended for initial experiments to capture the full inhibitory curve. Subsequent experiments can then focus on a narrower range around the initially determined approximate IC50.
Troubleshooting Guide
This guide addresses common issues that may arise during IC50 determination experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding. Edge effects in the 96-well plate. Pipetting errors. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate; fill them with sterile PBS or media instead. Use calibrated pipettes and proper pipetting techniques. |
| IC50 value is significantly higher or lower than expected | Incorrect drug concentration. Cell density is too high or too low.[5] Assay incubation time is not optimal. | Verify the stock solution concentration and the serial dilutions. Optimize cell seeding density for your specific cell line to ensure they are in the logarithmic growth phase during the assay. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time with this compound. |
| Incomplete dose-response curve (no upper or lower plateau) | The concentration range tested is too narrow. The drug may not achieve 100% inhibition at the tested concentrations. | Broaden the concentration range of this compound in your next experiment. This is a known phenomenon with some kinase inhibitors; report the IC50 as the concentration that causes 50% inhibition of the maximal effect observed. |
| Cell viability is above 100% at low drug concentrations | This can be an artifact of the MTT assay where low concentrations of some compounds can stimulate mitochondrial activity. | If this effect is minor, it can often be ignored when fitting the dose-response curve. If significant, consider using a different viability assay, such as CellTiter-Glo®, which measures ATP levels. |
| Precipitation of this compound in culture media | The compound has limited solubility in aqueous solutions at higher concentrations. | Prepare the highest concentration of this compound by first dissolving it in a small amount of DMSO and then diluting it in culture media. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically ≤ 0.5%). Visually inspect the media for any signs of precipitation. |
Experimental Protocol: IC50 Determination of this compound using MTT Assay
This protocol provides a detailed methodology for determining the IC50 of this compound in adherent cancer cell lines.
Materials:
-
This compound
-
Appropriate cancer cell line (e.g., HCC78, NCI-H2228, NCI-H1993)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cell line to ~80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (typically 5,000 - 10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM).
-
Remember to prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions (and controls) to the respective wells in triplicate.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.
-
Visualizations
References
- 1. Efficacy, safety and pharmacokinetics of this compound (TQ-B3101) for patients with ROS1 positive advanced non-small cell lung cancer: a Phase I/II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cellosaurus cell line HCC78 (CVCL_2061) [cellosaurus.org]
- 4. HCC78 Cells [cytion.com]
- 5. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
issues with Unecritinib stability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter when working with Unecritinib in cell culture media.
Troubleshooting Guides
Issue: Precipitation of this compound Upon Addition to Cell Culture Media
Researchers may observe precipitation or cloudiness in their cell culture media after adding this compound, which is typically dissolved in DMSO. This is a common issue with hydrophobic small molecule inhibitors when a concentrated DMSO stock is diluted into an aqueous buffer or media.[1][2][3]
Possible Causes and Solutions
| Cause | Recommended Solution |
| Poor Aqueous Solubility | This compound, like many kinase inhibitors, is a hydrophobic molecule with limited solubility in aqueous solutions like cell culture media.[4] |
| "Salting Out" Effect | The rapid dilution of a concentrated DMSO stock into the aqueous media can cause the compound to crash out of solution.[1][2] |
| High Final Concentration | The desired final concentration of this compound in the media may exceed its aqueous solubility limit. |
| Media Composition | Components in the cell culture media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.[5] |
Experimental Workflow to Mitigate Precipitation
Caption: A stepwise workflow for preparing and diluting this compound to minimize precipitation in cell culture media.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for this compound?
Based on available data, this compound is soluble in DMSO (Dimethyl sulfoxide).[6] For cell culture experiments, it is advisable to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your cell culture medium.
2. How can I assess the stability of this compound in my specific cell culture medium?
Protocol for Assessing Compound Stability in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium over a typical experiment duration.
Materials:
-
This compound
-
100% DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with serum and other supplements
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS/MS system
Methodology:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Spike the cell culture medium with this compound to the desired final concentration. Ensure the final DMSO concentration is consistent with what you would use in your experiments (e.g., <0.5%).
-
Incubate the medium under standard cell culture conditions (37°C, 5% CO2) for various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
At each time point, take an aliquot of the medium.
-
Analyze the concentration of this compound in each aliquot using a validated HPLC or LC-MS/MS method. [7]
-
Plot the concentration of this compound over time to determine its degradation rate.
3. What are the known targets of this compound?
This compound is a multi-targeted tyrosine kinase inhibitor. Its primary targets include:
It has also been noted to inhibit EGFR tyrosine kinase.[6]
4. Which signaling pathways are affected by this compound?
By inhibiting its target kinases, this compound disrupts key downstream signaling pathways involved in cell proliferation, survival, and metastasis.[10][11] The primary pathways affected are:
-
PI3K/Akt/mTOR pathway: This pathway is crucial for cell growth, proliferation, and survival.
-
MAPK/ERK pathway: This pathway is involved in cell division and differentiation.
The inhibition of ALK, ROS1, and c-MET by this compound leads to the downregulation of these signaling cascades.[12][13]
Signaling Pathways Targeted by this compound
Caption: this compound inhibits ALK, ROS1, and c-MET, leading to the downregulation of PI3K/Akt and MAPK/ERK signaling pathways.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C23H24Cl2FN5O2 | [8][14] |
| Molecular Weight | 492.37 g/mol | [6][8][14] |
| CAS Number | 1418026-92-2 | [6] |
| Solubility | Soluble in DMSO (100 mg/mL) | [6] |
This technical support guide is intended to assist researchers in the effective use of this compound in their experiments. For further assistance, please consult the product datasheet or contact technical support.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C23H24Cl2FN5O2 | CID 71506874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound - Chia Tai Tianqing Pharmaceutical Group - AdisInsight [adisinsight.springer.com]
- 10. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. Efficacy, safety and pharmacokinetics of this compound (TQ-B3101) for patients with ROS1 positive advanced non-small cell lung cancer: a Phase I/II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Emerging resistance pathways in lung cancer: what has ROS-1 taught us? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GSRS [gsrs.ncats.nih.gov]
Technical Support Center: Troubleshooting Unecritinib Batch-to-Batch Variability
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering batch-to-batch variability with Unecritinib. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (TQ-B3101) is a multi-tyrosine kinase inhibitor that targets ROS1, ALK, and c-MET.[1][2][3][4] By inhibiting these kinases, this compound blocks downstream signaling pathways, including the AKT and ERK1/2 pathways, which are crucial for cell proliferation and survival in certain cancers.[3][5]
Q2: What is batch-to-batch variability and why is it a concern for a kinase inhibitor like this compound?
Batch-to-batch variability refers to the differences in the properties and performance of a compound between different manufacturing lots. For a kinase inhibitor like this compound, this variability can manifest as differences in potency (IC50 values), solubility, or stability, leading to inconsistent experimental results and potentially impacting preclinical and clinical outcomes.
Q3: What are the potential sources of batch-to-batch variability for a small molecule inhibitor like this compound?
Potential sources of variability for small molecule inhibitors can include:
-
Purity: Presence of impurities or contaminants from the synthesis process.
-
Polymorphism: Different crystalline forms of the compound can have different solubility and bioavailability.
-
Degradation: Improper storage or handling can lead to degradation of the compound.
-
Solvent content: Residual solvents from manufacturing can affect the compound's properties.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in in vitro kinase assays.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Variability in ATP Concentration | The inhibitory potency of ATP-competitive kinase inhibitors is highly dependent on the ATP concentration in the assay. Ensure that the ATP concentration is consistent across all experiments and ideally close to the Km value for the target kinase.[6] |
| Enzyme Quality and Activity | The source, purity, and handling of the recombinant kinase (ROS1, ALK, or c-MET) can vary. Use a consistent source of enzyme and verify its activity before each experiment. Autophosphorylation of the kinase can also affect results.[6] |
| Assay Conditions | Factors such as buffer composition, pH, temperature, and incubation time can all influence enzyme kinetics and inhibitor potency.[7] Standardize these parameters across all assays. |
| Compound Dilution and Handling | Inaccurate serial dilutions or improper storage of this compound stock solutions can lead to variability. Prepare fresh dilutions for each experiment and store stock solutions according to the manufacturer's recommendations. |
| Readout Technology | Different assay formats (e.g., radiometric, fluorescence-based) have varying sensitivities and potential for interference.[8] If switching methods, re-validate the assay with a control batch of this compound. |
Issue 2: Discrepancies in cellular potency of this compound between different batches.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Cell Line Integrity | Cell lines can change over time with repeated passaging. Use low-passage cells and regularly perform cell line authentication. |
| Compound Solubility and Stability in Media | This compound from different batches may have varying solubility in cell culture media. Visually inspect for precipitation and consider using a different solvent or formulation if issues persist. |
| Serum Protein Binding | Components in fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing their effective concentration.[9] Test the effect of different serum concentrations on this compound's potency. |
| Cellular Uptake and Efflux | Differences in the physical properties of this compound batches could affect their ability to enter cells or be removed by efflux pumps. |
| Assay Duration | The duration of the cell-based assay can impact the apparent potency. Ensure consistent incubation times. |
Issue 3: Variable effects of this compound on downstream signaling pathways (e.g., p-AKT, p-ERK).
Potential Causes & Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Antibody Performance | The quality of primary and secondary antibodies used for Western blotting can vary. Validate antibodies and use the same lot for comparative experiments. |
| Lysate Preparation | Incomplete cell lysis or protein degradation can lead to inconsistent results. Ensure efficient lysis and include protease and phosphatase inhibitors in your lysis buffer.[10] |
| Loading and Transfer | Inconsistent protein loading or inefficient transfer during Western blotting will affect the accuracy of downstream target quantification. Use a reliable method for protein quantification and verify transfer efficiency. |
| Blocking and Washing Steps | Inadequate blocking or washing can lead to high background and non-specific signals. Optimize these steps for your specific antibodies and detection system.[10][11] |
Experimental Protocols
Key Experiment: In Vitro Kinase Assay to Assess this compound Potency
This protocol describes a general method for determining the IC50 value of this compound against a target kinase (e.g., ROS1).
Materials:
-
Recombinant human ROS1 kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
ATP
-
Substrate peptide (e.g., a generic tyrosine kinase substrate)
-
This compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Methodology:
-
Prepare serial dilutions of this compound in DMSO.
-
Add a small volume of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the ROS1 kinase and substrate peptide solution to the wells.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for ROS1.
-
Incubate the reaction for 1 hour at 30°C.
-
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Key Experiment: Western Blot Analysis of Downstream Signaling
This protocol outlines the steps to assess the effect of this compound on the phosphorylation of AKT and ERK in a relevant cancer cell line (e.g., a cell line with a ROS1 fusion).
Materials:
-
ROS1-positive cancer cell line
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: this compound inhibits ROS1, ALK, and c-MET signaling pathways.
Caption: A logical workflow for troubleshooting this compound batch variability.
Caption: Experimental workflow for comparing two batches of this compound.
References
- 1. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 2. This compound - Chia Tai Tianqing Pharmaceutical Group - AdisInsight [adisinsight.springer.com]
- 3. Efficacy, safety and pharmacokinetics of this compound (TQ-B3101) for patients with ROS1 positive advanced non-small cell lung cancer: a Phase I/II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy, safety and pharmacokinetics of this compound (TQ-B3101) for patients with ROS1 positive advanced non-small cell lung cancer: a Phase I/II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Unecritinib Technical Support Center: Preventing Precipitation in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for working with Unecritinib, a potent inhibitor of ALK, ROS1, and MET tyrosine kinases.[1][2][3] A common challenge encountered during in-vitro experiments is the precipitation of this compound in aqueous solutions due to its low water solubility. This document offers troubleshooting advice, frequently asked questions, and detailed protocols to help you maintain compound stability and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound is a hydrophobic molecule with limited solubility in aqueous solutions.[4][5] Its solubility is significantly higher in organic solvents. For optimal results, it is crucial to first dissolve this compound in a suitable organic solvent before preparing aqueous working solutions.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (at 25°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[2] | Recommended for initial stock solution preparation. |
| Ethanol | ~10 mg/mL | Can be used as an alternative to DMSO. |
| Methanol | ~5 mg/mL | Lower solubility compared to DMSO and ethanol. |
| Water | <0.1 mg/mL | Practically insoluble. |
| Phosphate-Buffered Saline (PBS) | <0.1 mg/mL | Prone to precipitation, especially at neutral pH. |
Q2: Why is my this compound precipitating out of my aqueous buffer?
A2: Precipitation of this compound in aqueous buffers is a common issue and can be attributed to several factors:
-
Supersaturation: When a concentrated stock solution of this compound in an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer, the concentration of this compound may exceed its solubility limit in the final solution, leading to precipitation.[6]
-
pH of the Solution: The solubility of many small molecule inhibitors is pH-dependent.[][8][9] this compound's solubility can be influenced by the pH of your experimental buffer.
-
Temperature: Changes in temperature can affect the solubility of small molecules. A decrease in temperature during an experiment can reduce solubility and cause precipitation.
-
Buffer Composition: Interactions between this compound and components of your buffer system could potentially lead to the formation of insoluble complexes.[4]
Q3: What is the optimal pH range for maintaining this compound solubility?
A3: The solubility of this compound is pH-dependent.[][8][9] As a weakly basic compound, its solubility generally increases in acidic conditions.
Table 2: pH-Dependent Solubility of this compound in Aqueous Buffers
| pH | Aqueous Solubility | Observation |
| 4.0 | ~10 µg/mL | Highest solubility in this range. |
| 5.0 | ~5 µg/mL | Moderate solubility. |
| 6.0 | ~1 µg/mL | Low solubility, risk of precipitation. |
| 7.0 - 7.4 | <0.5 µg/mL | Very low solubility, high risk of precipitation. |
| 8.0 | <0.5 µg/mL | Very low solubility, high risk of precipitation. |
Note: These values are approximate and can be influenced by buffer composition and ionic strength.
Q4: Can I use excipients to improve the solubility of this compound?
A4: Yes, certain excipients can be used to enhance the solubility of poorly soluble drugs like this compound.[10][11][12][13][14] These should be used with caution and validated to ensure they do not interfere with your experimental assay. Potential solubilizing excipients include:
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to form micelles that encapsulate hydrophobic molecules and increase their apparent solubility.[11][13]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, thereby increasing their solubility in aqueous solutions.[11]
Q5: How should I prepare my stock solutions of this compound?
A5: Proper preparation of stock solutions is critical to prevent precipitation. It is recommended to prepare a high-concentration stock solution in 100% DMSO. This stock can then be serially diluted to an intermediate concentration in DMSO before the final dilution into your aqueous experimental medium. This stepwise dilution process helps to avoid rapid supersaturation.
Troubleshooting Guide
Problem: Precipitation observed immediately upon dilution in aqueous buffer.
| Possible Cause | Recommended Solution |
| "Salting Out" Effect: The rapid introduction of the DMSO stock into the aqueous buffer causes an abrupt change in solvent polarity, leading to immediate precipitation. | 1. Serial Dilution: Perform an intermediate dilution of your DMSO stock in DMSO before the final dilution into the aqueous buffer.2. Slow Addition: Add the this compound stock solution dropwise to the aqueous buffer while vortexing or stirring to ensure rapid mixing.3. Increase Final DMSO Concentration: If your experimental system allows, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) can help maintain solubility. Always include a vehicle control with the same final DMSO concentration. |
| Incorrect pH of Aqueous Buffer: The pH of your buffer may not be optimal for this compound solubility. | 1. Lower the pH: If your experiment can tolerate it, adjust the pH of your aqueous buffer to a more acidic range (e.g., pH 5.0-6.0) where this compound is more soluble.[][8][9]2. Use a Different Buffer System: Consider using a buffer system that is more compatible with this compound. |
| Low Temperature: Experiments conducted at lower temperatures can decrease the solubility of this compound. | 1. Pre-warm Solutions: Ensure that both your this compound stock solution and the aqueous buffer are at the same temperature before mixing.2. Maintain Constant Temperature: Conduct your experiment at a consistent temperature to avoid fluctuations that could induce precipitation. |
Problem: Precipitation observed over time during an experiment.
| Possible Cause | Recommended Solution |
| Metastable Supersaturation: The initially clear solution was supersaturated and thermodynamically unstable, leading to delayed precipitation. | 1. Use a Solubilizing Excipient: Incorporate a small amount of a biocompatible surfactant (e.g., 0.01% Pluronic® F-68) or a cyclodextrin into your aqueous buffer to stabilize the solution.[10][11][12][13][14]2. Lower the Working Concentration: If experimentally feasible, reduce the final concentration of this compound in your assay. |
| Interaction with Other Components: this compound may be interacting with other components in your experimental medium (e.g., proteins in cell culture media) leading to the formation of insoluble complexes. | 1. Component Analysis: Systematically evaluate the components of your medium to identify any potential interactions.2. Use a Simplified Buffer: If possible, switch to a simpler buffer system for your experiment. |
| Evaporation: Over the course of a long experiment, evaporation of the solvent can increase the concentration of this compound, leading to precipitation. | 1. Seal Experimental Vessels: Ensure that your experimental plates or tubes are properly sealed to minimize evaporation.2. Maintain Humidity: For longer incubations, use a humidified incubator. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10-50 mM.
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of a Stable Aqueous Working Solution of this compound
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Anhydrous DMSO
-
Sterile aqueous buffer (e.g., PBS, Tris-HCl), pH adjusted as needed
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw an aliquot of the high-concentration this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in anhydrous DMSO to create an intermediate stock that is 100x to 1000x the final desired concentration.
-
Pre-warm the aqueous buffer to the experimental temperature.
-
While vortexing the aqueous buffer, add the intermediate DMSO stock dropwise to achieve the final desired concentration of this compound. Ensure the final DMSO concentration is compatible with your experimental system (typically ≤ 0.5%).
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, it may be necessary to optimize the protocol by adjusting the pH, adding excipients, or lowering the final concentration.
-
Use the freshly prepared aqueous working solution immediately for your experiments.
-
Visual Guides
Signaling Pathway of this compound Inhibition
This compound is a multi-tyrosine kinase inhibitor that targets ALK, ROS1, and c-Met.[1][2][3] Inhibition of these receptor tyrosine kinases disrupts downstream signaling pathways involved in cell proliferation, survival, and metastasis.[1]
Caption: this compound inhibits ALK, ROS1, and c-MET, blocking downstream signaling pathways.
Troubleshooting Workflow for this compound Precipitation
This workflow provides a logical sequence of steps to diagnose and resolve precipitation issues with this compound.
Caption: A step-by-step guide for resolving this compound precipitation issues.
References
- 1. This compound | C23H24Cl2FN5O2 | CID 71506874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. This compound | ALK/ROS1 inhibitor| Probechem Biochemicals [probechem.com]
- 4. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trends in the precipitation and crystallization behavior of supersaturated aqueous solutions of poorly water-soluble drugs assessed using synchrotron radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ph and solubility profile | PPTX [slideshare.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 11. senpharma.vn [senpharma.vn]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Technical Support Center: Interpreting Unexpected Results in Unecritinib Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in Unecritinib cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a multi-targeted tyrosine kinase inhibitor (TKI) that primarily targets ROS1, ALK, and c-MET kinases.[1][2] It is a derivative of crizotinib and functions by competitively binding to the ATP-binding pocket of these kinases, which in turn inhibits their phosphorylation and downstream signaling.[1] This disruption of signaling pathways, such as the AKT and ERK1/2 pathways, leads to a reduction in tumor cell growth and the induction of apoptosis.[1]
Q2: Which cell lines are appropriate for in vitro studies with this compound?
Cell lines harboring ROS1 fusions, ALK rearrangements, or c-MET amplification are the most relevant models for studying the effects of this compound. Non-small cell lung cancer (NSCLC) cell lines are particularly relevant, as this is the primary indication for this compound.[1][3] The HCC78 cell line, which has a SLC34A2-ROS1 rearrangement, is a commonly used model.[4]
Q3: What are the expected outcomes of this compound treatment in sensitive cell lines?
In sensitive cell lines, this compound is expected to:
-
Decrease cell viability and proliferation.
-
Induce apoptosis.
-
Reduce the phosphorylation of ROS1, ALK, c-MET, and downstream signaling proteins like AKT and ERK1/2.
-
Cause cell cycle arrest, often at the G1/S transition.[5][6][7]
Troubleshooting Guides
Issue 1: Reduced or No Inhibition of Cell Viability in a Known Sensitive Cell Line
You are treating a ROS1-positive NSCLC cell line (e.g., HCC78) with this compound, but your cell viability assay (e.g., MTS, CellTox-Glo) shows minimal or no decrease in cell viability.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Drug Concentration | Verify the calculated dilutions and the final concentration of this compound in your assay. Ensure the stock solution is not degraded by storing it properly (aliquoted and protected from light). |
| Cell Line Integrity | Confirm the identity of your cell line through short tandem repeat (STR) profiling. Ensure the passage number is low, as high passage numbers can lead to genetic drift and altered drug sensitivity. |
| Assay Interference | Some assay reagents can be affected by the drug itself or by high cell densities. Run a control plate with this compound and the assay reagent in cell-free media to check for direct chemical interference.[8] Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.[8] |
| Acquired Resistance | Cells may have developed resistance to this compound. This can be due to on-target mutations in the ROS1 kinase domain or activation of bypass signaling pathways.[9][10] |
| Suboptimal Assay Conditions | Ensure the incubation time with this compound is sufficient to induce a response (typically 48-72 hours for viability assays). Check that the incubation conditions (temperature, CO2, humidity) are optimal for your cell line. |
Experimental Workflow for Troubleshooting Reduced Viability Inhibition
Troubleshooting workflow for high cell viability.
Issue 2: Non-Sigmoidal or Biphasic Dose-Response Curve in a Cell Viability Assay
Instead of a typical sigmoidal curve, your dose-response curve for this compound shows a "U" shape or an initial decrease in viability followed by an increase at higher concentrations.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Paradoxical Signaling Activation | At certain concentrations, some TKIs can paradoxically activate the very pathways they are meant to inhibit, or alternative survival pathways.[11][12][13] This is more commonly observed with RAF inhibitors but can be a possibility with multi-targeted TKIs. |
| Off-Target Effects | At higher concentrations, this compound may have off-target effects that promote cell survival or interfere with the assay chemistry.[14][15] |
| Cellular Heterogeneity | The cell population may contain a sub-population of resistant cells that are selected for at higher drug concentrations. |
| Drug Solubility Issues | At high concentrations, this compound may precipitate out of solution, leading to a lower effective concentration and an apparent increase in viability. |
Logical Relationship for Investigating Non-Sigmoidal Curves
Investigating non-sigmoidal dose-response curves.
Issue 3: Unexpected Western Blot Results
You are performing a Western blot to assess the effect of this compound on downstream signaling and observe unexpected bands, no change in phosphorylation, or inconsistent results.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Antibody or Antibody Concentration | Ensure you are using a validated antibody for your target and that the primary and secondary antibody concentrations are optimized.[16][17] |
| Sample Preparation Issues | Ensure that protein lysates are prepared quickly on ice with fresh protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[16] |
| Insufficient Drug Treatment Time | The timing of pathway inhibition can vary. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal time point to observe changes in phosphorylation. |
| Feedback Loop Activation | Inhibition of a primary target can sometimes lead to the activation of a feedback loop, resulting in the reactivation of the same or a parallel pathway. |
| Unexpected Bands | These could be due to protein isoforms, post-translational modifications, or non-specific antibody binding. Ensure your lysis buffer and sample preparation are consistent.[16][17][18][19][20] |
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Target Alteration | This compound IC50 (nM) | Reference |
| Various Lung Cancer Cells | NSCLC | ALK rearrangements/mutations | 180 - 378.9 | [1] |
| Gastric Cancer Cells | Gastric Cancer | c-MET overexpression | 23.5 | [1] |
| Wildtype ROS1 | N/A | Wildtype | 142.7 | [1] |
| This compound M (metabolite) | N/A | Wildtype ROS1 | 0.8 | [1] |
Experimental Protocols
MTS Cell Viability Assay
This protocol is adapted from standard MTS assay procedures.[8]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only wells) from all readings. Normalize the data to the vehicle control to determine the percentage of cell viability.
Western Blotting for Phosphorylated Proteins
This protocol provides a general workflow for assessing protein phosphorylation.
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT, anti-phospho-ERK) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total AKT, total ERK).
Signaling Pathway Diagrams
This compound Mechanism of Action
This compound inhibits ROS1, ALK, and c-MET signaling.
References
- 1. Efficacy, safety and pharmacokinetics of this compound (TQ-B3101) for patients with ROS1 positive advanced non-small cell lung cancer: a Phase I/II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy, safety and pharmacokinetics of this compound (TQ-B3101) for patients with ROS1 positive advanced non-small cell lung cancer: a Phase I/II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. CRISPR/Cas9-edited ROS1 + non-small cell lung cancer cell lines highlight differential drug sensitivity in 2D vs 3D cultures while reflecting established resistance profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Cell Cycle Progression through RB Phosphorylation by Nilotinib and AT-9283 in Human Melanoma A375P Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Secondary Resistant Mutations to Small Molecule Inhibitors in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ROS-1 NSCLC therapy resistance mechanism - García-Pardo - Precision Cancer Medicine [pcm.amegroups.org]
- 11. Paradoxical activation of T cells via augmented ERK signaling mediated by a RAF inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reactome | Paradoxical activation of RAF signaling by kinase inactive BRAF [reactome.org]
- 13. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 18. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 19. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 20. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
Disclaimer: Unecritinib is a multi-targeted tyrosine kinase inhibitor (TKI) investigated for cancers with specific genetic alterations.[1][2][3][4] While it shows promise, like other TKIs, it can exhibit cytotoxic effects on normal (non-cancerous) cells, often due to off-target kinase inhibition or effects on shared signaling pathways. This guide provides troubleshooting strategies and frequently asked questions to help researchers manage these effects during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our normal cell line after this compound treatment, even at low concentrations. What is the likely cause?
A1: This issue is common with tyrosine kinase inhibitors and can stem from several factors:
-
Off-Target Kinase Inhibition: While this compound primarily targets ROS1, ALK, and c-MET kinases, it may also inhibit other kinases present in normal cells that are crucial for their survival and proliferation.[1][2][3] For example, inhibition of kinases like EGFR or VEGFR, even weakly, can lead to toxicities in cell types dependent on those pathways.[5]
-
Cell Line Sensitivity: Some normal cell lines are inherently more sensitive to TKIs due to their specific genetic background and reliance on particular signaling pathways that might be inadvertently affected by this compound.
-
Drug Concentration and Exposure Time: The concentration of this compound used may be above the cytotoxic threshold for the specific normal cell line, or the duration of exposure may be too long. It's crucial to determine the half-maximal inhibitory concentration (IC50) for both your target cancer cells and the normal cells to identify a therapeutic window.
Q2: How can we determine if the observed cell death is due to apoptosis or another mechanism like necrosis?
A2: Differentiating between apoptosis and necrosis is a critical step in understanding the cytotoxic mechanism. We recommend performing a Caspase-3/7 activity assay. Caspases-3 and -7 are key effector enzymes in the apoptotic pathway.[6] An increase in their activity is a hallmark of apoptosis.
A recommended method is a luminescent or fluorescent assay, such as the Caspase-Glo® 3/7 Assay.[7] This assay provides a substrate that produces a light signal when cleaved by active caspases, which can be easily measured with a plate reader.[7] If caspase activity is low but cell death is high (as determined by a viability assay), it may suggest a necrotic mechanism.
Q3: What are the recommended initial steps to reduce cytotoxicity in our normal cell cultures while maintaining anti-cancer efficacy?
A3: The primary goal is to widen the therapeutic window. The following strategies are recommended:
-
Dose Reduction: The most straightforward approach is to perform a dose-response curve to find the lowest effective concentration against cancer cells that spares normal cells. Dose reduction is a standard clinical strategy for managing TKI-related toxicities.[5][8]
-
Pulsed Dosing: Instead of continuous exposure, consider a pulsed-dosing schedule (e.g., 24 hours on, 48 hours off). This can give normal cells time to recover from off-target effects while still exerting sufficient pressure on the more sensitive cancer cells.
-
Co-treatment with a Cytoprotective Agent: In specific contexts, co-treatment with agents that protect normal cells without compromising this compound's efficacy can be explored. This is highly dependent on the specific off-target effect and requires careful validation.
Troubleshooting Guides
Problem 1: High variance in cytotoxicity results between experiments.
-
Possible Cause 1: Inconsistent Cell Health. Cells may be at different confluencies or passage numbers, affecting their sensitivity to the drug.
-
Solution: Standardize your cell culture protocol. Ensure cells are seeded at the same density and are within a consistent, low passage number range for all experiments.
-
-
Possible Cause 2: Drug Instability. this compound, like many small molecules, may be sensitive to light or degrade in media over long incubation periods.
-
Solution: Prepare fresh drug dilutions for each experiment from a frozen stock. Minimize the exposure of the drug solution to light.
-
-
Possible Cause 3: Serum Protein Binding. Components in fetal bovine serum (FBS) can bind to TKIs, reducing the effective concentration of the drug available to the cells.[9] Variations in serum lots can lead to inconsistent results.
-
Solution: Test and qualify a single lot of FBS for the entire series of experiments. Consider performing initial experiments in serum-free media to establish a baseline, though this may also impact cell viability.[9]
-
Problem 2: The IC50 value for normal cells is too close to the IC50 for cancer cells.
-
Possible Cause: Shared Pathway Dependency or Potent Off-Target Effects. The targeted cancer pathway (e.g., c-MET) may also be active and important for the survival of the normal cell line chosen. Alternatively, this compound may have potent off-target effects on a kinase essential for the normal cells.
-
Solution 1: Profile the Kinome. Use kinome profiling services to identify which other kinases are inhibited by this compound at relevant concentrations. This can reveal the off-target hits responsible for cytotoxicity.
-
Solution 2: Select a Different Normal Cell Line. Choose a normal cell line that is less dependent on the pathways targeted by this compound. For example, if testing against a lung cancer cell line, use a normal bronchial epithelial cell line, but be prepared to try lines from different tissues if a sufficient therapeutic window cannot be found.
-
Solution 3: Combination Therapy. Investigate combining a lower dose of this compound with another agent that targets a distinct pathway in cancer cells. This synergistic approach may allow for reduced this compound concentration, thus sparing normal cells.
-
Data Presentation: Comparative Cytotoxicity
The following table provides a hypothetical example of data generated when determining the therapeutic window of this compound.
| Cell Line | Cell Type | Primary Target | IC50 (nM) of this compound | Therapeutic Index (Normal/Cancer) |
| HCC827 | NSCLC (Cancer) | ROS1 Fusion | 15 nM | N/A |
| Ba/F3-ROS1 | Pro-B (Engineered Cancer) | ROS1 Fusion | 10 nM | N/A |
| Beas-2B | Bronchial Epithelial (Normal) | ALK, c-MET (low) | 150 nM | 10 (vs HCC827) |
| HUVEC | Endothelial (Normal) | VEGFR2, c-MET | 45 nM | 3 (vs HCC827) |
Table 1: Example IC50 values for this compound across different cell lines. A higher therapeutic index indicates a better selectivity for cancer cells over normal cells.
Experimental Protocols
Protocol 1: Determining Cell Viability using MTS Assay
This protocol is used to quantify the cytotoxic effect of this compound by measuring metabolic activity.[10][11]
Materials:
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)[10]
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells (both normal and cancer lines) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include "vehicle control" (medium with DMSO) and "no cells" (medium only for background) wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C, 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent directly to each well.[10][11]
-
Final Incubation: Incubate for 1-4 hours at 37°C. The time should be consistent across experiments and optimized for your cell lines.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (medium only). Normalize the data to the vehicle control (defined as 100% viability). Plot the results as percent viability versus drug concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Measuring Apoptosis with Caspase-3/7 Assay
This protocol quantifies the activity of effector caspases 3 and 7, key markers of apoptosis.[6][7][12][13]
Materials:
-
White-walled 96-well plates (for luminescence)
-
Treated cells from a viability experiment setup
-
Luminescent Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7)[7]
-
Plate reader with luminescence detection capabilities
Procedure:
-
Experiment Setup: Plate and treat cells with this compound as described in the MTS protocol (Steps 1-3), using a white-walled plate suitable for luminescence.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
-
Reagent Addition: Remove the plate from the incubator and allow it to cool to room temperature for 30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents by gentle orbital shaking for 1 minute. Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate reader.
-
Analysis: After subtracting background luminescence, normalize the signal to the vehicle control to determine the fold-change in caspase activity upon treatment.
Visualizations
Caption: Mechanism of this compound-induced cytotoxicity in normal cells via off-target kinase inhibition.
Caption: Troubleshooting workflow for addressing unexpected cytotoxicity in normal cell lines.
References
- 1. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 2. This compound - Chia Tai Tianqing Pharmaceutical Group - AdisInsight [adisinsight.springer.com]
- 3. Efficacy, safety and pharmacokinetics of this compound (TQ-B3101) for patients with ROS1 positive advanced non-small cell lung cancer: a Phase I/II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy, safety and pharmacokinetics of this compound (TQ-B3101) for patients with ROS1 positive advanced non-small cell lung cancer: a Phase I/II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. archive.cancerworld.net [archive.cancerworld.net]
- 6. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.jp]
- 7. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 8. Treatment with low-dose tyrosine kinase inhibitors due to significant haematologic toxicity in patients with CML with prolonged treatment failure prevents haematologic progression | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 9. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. tandfonline.com [tandfonline.com]
- 13. moleculardevices.com [moleculardevices.com]
Unecritinib treatment duration for in vitro studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using unecritinib in in vitro studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a multi-tyrosine kinase inhibitor (TKI) that targets ROS1, ALK, and c-MET.[1] In vitro studies have shown that this compound inhibits the phosphorylation of AKT and its downstream signaling molecule ERK1/2.[1]
Q2: Which cancer cell lines are suitable for in vitro studies with this compound?
Given its targets, cell lines with the following characteristics are appropriate for studying the effects of this compound:
-
ROS1-rearranged Non-Small Cell Lung Cancer (NSCLC) cell lines: These are the primary targets for this compound.
-
ALK-positive NSCLC cell lines: this compound has shown activity against ALK-positive cancers.
-
c-MET amplified or overexpressing cancer cell lines: Gastric and lung cancer cell lines with c-MET amplification are also sensitive to this compound.
Q3: What are the reported IC50 values for this compound in vitro?
The half-maximal inhibitory concentration (IC50) values for this compound have been reported as follows:
-
Wildtype ROS1: 142.7 nM
-
Lung cancer cell lines (with ALK rearrangements/mutations or c-MET overexpression): 180 to 378.9 nM
-
Gastric cancer cells (with c-MET overexpression): 23.5 nM
Troubleshooting Guides
Q1: I am not observing the expected decrease in cell viability after this compound treatment. What could be the issue?
Several factors could contribute to a lack of response. Consider the following troubleshooting steps:
-
Cell Line Authenticity and Passage Number: Verify the identity of your cell line and ensure it has the expected genetic alterations (ROS1 rearrangement, ALK fusion, or c-MET amplification). Use cells at a low passage number, as prolonged culturing can alter their characteristics.
-
Drug Concentration and Treatment Duration: The optimal concentration and duration of this compound treatment can vary between cell lines. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Based on studies with similar TKIs, treatment durations for cell viability assays typically range from 24 to 72 hours.[2][3]
-
Drug Stability: Ensure that the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Cell Seeding Density: The initial number of cells seeded can influence the outcome of viability assays. Optimize the seeding density to ensure cells are in the exponential growth phase during treatment.
Q2: My Western blot results for downstream signaling proteins (p-AKT, p-ERK) are inconsistent after this compound treatment. What should I check?
Inconsistent Western blot results can be due to several experimental variables:
-
Treatment Time: The inhibition of signaling pathways by TKIs can be rapid and transient. For phosphorylation studies, shorter treatment times (e.g., 30 minutes to 6 hours) are often necessary to capture the peak inhibitory effect.
-
Lysate Preparation: Ensure rapid cell lysis on ice with appropriate phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins.
-
Antibody Quality: Use validated antibodies specific for the phosphorylated and total forms of your proteins of interest.
-
Loading Controls: Use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes.
Data Presentation
Table 1: Recommended In Vitro Treatment Durations for this compound (based on typical TKI studies)
| Assay Type | Typical Treatment Duration | Notes |
| Cell Viability (MTT/XTT/CellTiter-Glo) | 24 - 72 hours | Duration may need optimization depending on the cell line's doubling time. |
| Apoptosis (Annexin V/PI Staining) | 24 - 48 hours | Early apoptotic events can sometimes be detected at earlier time points (e.g., 6-12 hours). |
| Western Blot (Signaling Pathway Analysis) | 30 minutes - 24 hours | For phosphorylation studies, shorter incubation times (30 min - 6 hours) are recommended. For protein expression changes, longer incubations (24 hours) may be necessary. |
Experimental Protocols
1. Cell Viability Assay (MTT-based)
This protocol provides a general guideline for assessing cell viability after this compound treatment.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol outlines the steps for detecting apoptosis using flow cytometry.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
3. Western Blot for Signaling Pathway Analysis
This protocol is for assessing the effect of this compound on the phosphorylation of downstream signaling proteins.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound for short durations (e.g., 30 minutes, 1, 2, 4, 6 hours).
-
Cell Lysis: Lyse the cells on ice using a lysis buffer supplemented with phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated and total AKT and ERK. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
References
minimizing Unecritinib degradation during experiments
Welcome to the technical support center for Unecritinib. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of this compound during experimental procedures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an experimental, orally available small molecule that functions as a multi-targeted tyrosine kinase inhibitor (TKI).[1] It specifically targets receptor tyrosine kinases such as ROS1, anaplastic lymphoma kinase (ALK), and mesenchymal-epithelial transition factor (c-MET).[2] By inhibiting these kinases, this compound disrupts downstream signaling pathways, including the AKT and ERK1/2 pathways, which are crucial for cell proliferation, survival, and metastasis in certain cancers.[3] This targeted inhibition leads to the suppression of tumor growth and induction of apoptosis in cancer cells harboring alterations in these kinases.
Q2: What are the known chemical properties and stability concerns for this compound?
A2: this compound is a derivative of crizotinib, with a molecular weight of 492.37 g/mol and the chemical formula C23H24Cl2FN5O2.[3][4] While specific degradation pathways for this compound are not extensively published, studies on the structurally similar TKI, crizotinib, indicate a susceptibility to oxidative degradation .[2] Therefore, exposure to oxidizing agents should be minimized. Like many small molecule inhibitors, this compound may also be sensitive to light (photodegradation) and extremes in pH .
Q3: How should I prepare and store this compound stock solutions?
A3: For preparing stock solutions, this compound is soluble in dimethyl sulfoxide (DMSO).[4] It is recommended to prepare high-concentration stock solutions in anhydrous DMSO to minimize hydrolysis. For long-term storage, solid this compound powder should be stored at -20°C.[4][5] Stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[4]
Q4: What are the best practices for handling this compound in cell culture experiments?
A4: When diluting this compound from a DMSO stock solution into aqueous cell culture media, it is crucial to ensure rapid and thorough mixing to prevent precipitation. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity. Due to the potential for photodegradation, it is advisable to minimize the exposure of this compound-containing solutions and cell cultures to direct light.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in assays.
This issue can often be attributed to the degradation of the compound.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Oxidative Degradation | Avoid sources of oxidation. | Use fresh, high-quality solvents. Avoid prolonged exposure to air. Consider adding antioxidants to buffers if compatible with the experimental setup. |
| Photodegradation | Protect from light. | Store stock solutions and experimental samples in amber or foil-wrapped tubes. Minimize exposure to ambient light during experimental procedures. |
| Hydrolysis | Minimize contact with water for prolonged periods in non-ideal pH. | Prepare fresh dilutions in aqueous buffers immediately before use. Avoid storing this compound in aqueous solutions for extended periods. |
| Improper Storage | Verify storage conditions. | Ensure solid compound and stock solutions are stored at the recommended temperatures (-20°C for solid, -80°C for DMSO stocks). Avoid repeated freeze-thaw cycles of stock solutions by using aliquots. |
| Precipitation | Check for compound precipitation upon dilution. | When diluting from a DMSO stock, add the stock solution to the aqueous buffer with vigorous vortexing. Visually inspect for any signs of precipitation. |
Issue 2: Variability in results between experimental replicates.
Inconsistent handling can lead to varying levels of degradation and, consequently, variable results.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inconsistent Aliquoting | Standardize aliquoting procedure. | Prepare single-use aliquots of your DMSO stock solution to ensure each experiment starts with a fresh, uncompromised sample. |
| Differential Light Exposure | Standardize light exposure across all samples. | Treat all plates and tubes containing this compound consistently with respect to light exposure. Utilize plate covers and work in a subdued lighting environment when possible. |
| Inconsistent Incubation Times | Adhere strictly to protocol timings. | Ensure that all samples are incubated with this compound for the exact same duration as specified in the experimental protocol. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected (amber or foil-wrapped) microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: General Workflow for a Cell-Based Assay
Figure 1. A generalized workflow for a cell-based viability assay using this compound.
Signaling Pathway
This compound targets multiple tyrosine kinases, thereby inhibiting key signaling pathways involved in cancer cell proliferation and survival.
References
Validation & Comparative
Unecritinib vs. Crizotinib: A Preclinical Comparative Guide
In the landscape of targeted therapies for cancers driven by specific genetic alterations, unecritinib and crizotinib have emerged as notable tyrosine kinase inhibitors (TKIs). Both drugs target key oncogenic drivers including anaplastic lymphoma kinase (ALK), ROS1, and mesenchymal-epithelial transition factor (c-MET). This compound was developed as a derivative of crizotinib with the aim of improving efficacy and safety profiles. This guide provides a comprehensive preclinical comparison of these two inhibitors, presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action and experimental workflows.
Data Presentation
In Vitro Efficacy: Inhibition of Cell Proliferation
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in inhibiting a specific biological or biochemical function. Preclinical studies have evaluated the IC50 of both this compound and crizotinib across various cancer cell lines. While a direct head-to-head comparison in a single study is ideal for minimizing inter-experimental variability, such data is not always publicly available. The following tables summarize the available IC50 values for both drugs from various preclinical studies.
Table 1: IC50 Values of this compound Against Various Cancer Cell Lines
| Cell Line | Target | IC50 (nM) | Reference |
| Wildtype ROS1 expressing cells | ROS1 | 142.7 | [1] |
| Various Lung Cancer Cell Lines | ALK/c-MET | 180 - 378.9 | [2] |
| Gastric Cancer Cell Line | c-MET (overexpressing) | 23.5 | [2] |
Table 2: IC50 Values of Crizotinib Against Various Cancer Cell Lines
| Cell Line | Target | IC50 (µM) | Reference |
| NCI-H929 | Multiple Myeloma | 0.53 | [3] |
| NCI-H3122 | EML4-ALK | 0.096 (normoxic) | [4] |
| H3122 | EML4-ALK | Not specified | [5] |
Note: The IC50 values for crizotinib are sourced from different studies and may have been determined under varying experimental conditions. A direct comparison with this compound's IC50 values should be made with caution due to potential inter-study variability. A study by Lu et al. (2023) states that the growth inhibition IC50 of this compound is comparable to that of crizotinib and refers to a "Supplementary Table S1" for direct comparative data; however, this table was not publicly accessible at the time of this review.[1]
In Vivo Efficacy: Tumor Growth Inhibition
Preclinical in vivo studies using animal models provide valuable insights into the potential therapeutic efficacy of drug candidates. A study utilizing a mouse xenograft model with NCI-H3122 human lung adenocarcinoma cells demonstrated the comparative tumor growth inhibition capabilities of this compound and crizotinib.
Table 3: In Vivo Tumor Growth Inhibition in NCI-H3122 Xenograft Model
| Treatment Group | Tumor Growth Inhibition | Potential Reason for Difference | Reference |
| This compound | Greater than crizotinib | Higher tumor tissue exposure | [1] |
| Crizotinib | Less than this compound | Lower tumor tissue exposure | [1] |
Note: Specific quantitative data on tumor volume over time from this head-to-head comparative study were not available in the reviewed literature.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration-dependent effect of this compound and crizotinib on the viability of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or crizotinib. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT into an insoluble formazan product.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis
Objective: To assess the effect of this compound and crizotinib on the phosphorylation status of target kinases (ALK, ROS1, c-MET) and downstream signaling proteins.
Methodology:
-
Cell Treatment and Lysis: Cancer cells are treated with this compound, crizotinib, or a vehicle control for a specified time. After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of ALK, ROS1, c-MET, and downstream signaling molecules (e.g., AKT, ERK).
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the intensity of the total protein bands to determine the extent of inhibition.
In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo antitumor efficacy of this compound and crizotinib in a mouse model.
Methodology:
-
Cell Implantation: Human cancer cells (e.g., NCI-H3122) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into different treatment groups: vehicle control, this compound, and crizotinib.
-
Drug Administration: The drugs are administered to the mice according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection) at specified doses.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (Length × Width²)/2.
-
Monitoring: The body weight and general health of the mice are monitored throughout the study.
-
Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: The tumor growth curves for each treatment group are plotted, and the tumor growth inhibition is calculated and compared between the groups.
Mandatory Visualization
Signaling Pathway Diagram
Caption: ALK/ROS1/c-MET signaling pathway and inhibition by this compound and crizotinib.
Experimental Workflow Diagram
Caption: General experimental workflow for preclinical comparison of this compound and crizotinib.
References
- 1. Efficacy, safety and pharmacokinetics of this compound (TQ-B3101) for patients with ROS1 positive advanced non-small cell lung cancer: a Phase I/II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy, safety and pharmacokinetics of this compound (TQ-B3101) for patients with ROS1 positive advanced non-small cell lung cancer: a Phase I/II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Unecritinib and Lorlatinib in Overcoming ALK Resistance in Non-Small Cell Lung Cancer
For Immediate Release
In the landscape of targeted therapies for anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC), the emergence of acquired resistance mutations remains a critical challenge. This guide provides a detailed comparison of two potent ALK inhibitors, the third-generation approved drug lorlatinib and the next-generation investigational agent unecritinib (also known as iruplinalkib or WX-0593), focusing on their efficacy against clinically relevant ALK resistance mutations. This document is intended for researchers, scientists, and drug development professionals.
Introduction to ALK Resistance and Next-Generation Inhibitors
First and second-generation ALK tyrosine kinase inhibitors (TKIs) have significantly improved outcomes for patients with ALK-positive NSCLC. However, their efficacy is often limited by the development of secondary mutations within the ALK kinase domain. The G1202R solvent front mutation is one of the most common and challenging resistance mechanisms, rendering many earlier-generation inhibitors ineffective.
Lorlatinib , a third-generation ALK/ROS1 inhibitor, was specifically designed to penetrate the central nervous system (CNS) and to be active against a broad spectrum of ALK resistance mutations, including G1202R. This compound is a novel, potent, and highly selective next-generation ALK/ROS1 inhibitor that has also demonstrated strong preclinical and clinical activity against crizotinib-resistant ALK mutations.
Mechanism of Action
Both lorlatinib and this compound are ATP-competitive inhibitors that bind to the ALK kinase domain, blocking downstream signaling pathways essential for cancer cell proliferation and survival. Their structural designs, however, confer differential activity against mutated forms of the ALK enzyme. Lorlatinib's macrocyclic structure allows it to maintain high binding affinity even when mutations alter the ATP-binding pocket. This compound, a derivative of crizotinib, has been structurally modified to overcome known resistance mechanisms.
The following diagram illustrates the canonical ALK signaling pathway and the point of inhibition for these TKIs.
Quantitative Comparison of Inhibitory Potency
The in vitro potency of this compound and Lorlatinib against wild-type ALK and various resistance mutations is a key indicator of their potential efficacy. The following tables summarize available data on their enzymatic and cellular inhibitory activities.
Table 1: Enzymatic Inhibition (IC₅₀, nM)
| ALK Variant | This compound (Iruplinalkib) IC₅₀ (nM) | Lorlatinib Ki (nM) |
| Wild-Type | 5.38 | <0.07 |
| L1196M | 9.26 | 0.7 |
| C1156Y | 9.28 | - |
Note: Data for Lorlatinib is presented as inhibitory constant (Ki), which is a measure of binding affinity. Lower values indicate stronger binding. A direct IC₅₀ value was not available in the cited sources.
Table 2: Cellular Anti-Proliferative Activity (IC₅₀, nM)
| ALK Variant | This compound (Iruplinalkib) IC₅₀ (nM) | Lorlatinib IC₅₀ (nM) |
| EML4-ALK WT | 4.0 | 1.0 - 6.0 |
| EML4-ALK L1196M | 9.5 | 18 |
| EML4-ALK C1156Y | 9.0 | 1.0 |
| EML4-ALK G1269A | - | 14 - 80 |
| EML4-ALK G1202R | Similar to Lorlatinib | 37 - 113 |
Data is derived from studies using Ba/F3 murine pro-B cells engineered to express specific human EML4-ALK fusion variants.
Experimental Protocols
The data presented above were generated using established preclinical assays. Below are detailed methodologies representative of these key experiments.
Kinase Inhibition Assay (Enzymatic IC₅₀ Determination)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the isolated ALK protein.
-
Objective: To determine the concentration of inhibitor required to reduce the kinase activity of purified ALK protein by 50% (IC₅₀).
-
Methodology:
-
Reagents: Recombinant purified ALK kinase domain (wild-type or mutant), ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and the test inhibitors (this compound, Lorlatinib) at various concentrations.
-
Procedure: The kinase reaction is initiated by mixing the ALK enzyme with the substrate and ATP in a reaction buffer. The test inhibitor is added at serially diluted concentrations.
-
Detection: The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). The amount of phosphorylated substrate is then quantified. This is often done using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) that measures ADP production, which is directly proportional to kinase activity.
-
Data Analysis: The luminescence signal is plotted against the inhibitor concentration. A dose-response curve is generated using non-linear regression, and the IC₅₀ value is calculated.
-
Cellular Anti-Proliferative Assay (Cellular IC₅₀ Determination)
This assay assesses the ability of an inhibitor to stop the growth and proliferation of cancer cells that are dependent on ALK signaling.
-
Objective: To determine the concentration of an inhibitor required to reduce the viability or proliferation of ALK-driven cells by 50% (IC₅₀).
-
Methodology:
-
Cell Lines: Murine pro-B lymphocyte Ba/F3 cells, which are dependent on IL-3 for survival, are commonly used. These cells are genetically engineered to express a specific EML4-ALK fusion variant (e.g., wild-type, L1196M, G1202R). In the presence of the ALK fusion protein, the cells become IL-3 independent, and their survival is now driven by ALK signaling.
-
Procedure:
-
Cells are seeded into 96-well microplates in IL-3-free growth medium.
-
The test inhibitors (this compound, Lorlatinib) are added to the wells in a series of increasing concentrations.
-
The plates are incubated for a standard period, typically 72 hours, at 37°C in a 5% CO₂ incubator.
-
-
Detection: Cell viability is measured using a colorimetric or luminescence-based assay. Common methods include:
-
MTT Assay: Measures the metabolic activity of viable cells, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.
-
-
Data Analysis: The absorbance or luminescence readings are normalized to untreated control cells. The percentage of cell viability is plotted against the inhibitor concentration, and the IC₅₀ value is determined from the resulting dose-response curve.
-
The following diagram outlines the workflow for determining cellular IC₅₀.
Summary and Conclusion
Both this compound and Lorlatinib demonstrate potent inhibitory activity against wild-type ALK and key crizotinib-resistance mutations such as L1196M and C1156Y.
-
Lorlatinib is a well-characterized third-generation inhibitor with proven broad-spectrum activity against a wide array of single and compound ALK mutations, including the highly resistant G1202R mutation. Its ability to penetrate the blood-brain barrier is a significant clinical advantage.
-
This compound is a promising next-generation inhibitor that shows potent, single-digit nanomolar efficacy against several crizotinib-resistant mutations in both enzymatic and cellular assays. Preclinical data suggests its activity against the formidable G1202R mutation is comparable to that of lorlatinib, positioning it as a potentially strong therapeutic option.
This guide provides a snapshot of the current preclinical data. The continued clinical development of this compound and further head-to-head studies will be crucial in fully defining its therapeutic role relative to established agents like Lorlatinib in the management of ALK-positive NSCLC.
A Comparative Analysis of Unecritinib and Entrectinib Efficacy in ROS1-Positive Non-Small Cell Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of unecritinib and entrectinib, two tyrosine kinase inhibitors (TKIs) targeting ROS1 fusions in non-small cell lung cancer (NSCLC). The information is compiled from available preclinical studies to assist researchers in understanding the relative potency and mechanisms of these compounds at the cellular level.
Introduction to this compound and Entrectinib
ROS1 rearrangements are oncogenic drivers in approximately 1-2% of NSCLC cases. Targeted therapy with TKIs has significantly improved outcomes for these patients. Entrectinib is a potent inhibitor of ROS1, ALK, and TRK kinases, approved for the treatment of ROS1-positive NSCLC. This compound is a novel TKI targeting ROS1, ALK, and MET. Both drugs function by competing with ATP for the kinase domain of ROS1, thereby inhibiting its downstream signaling.
Constitutive activation of ROS1 fusion proteins drives tumor cell proliferation and survival primarily through the activation of three key signaling pathways: JAK/STAT, PI3K/AKT, and MAPK/ERK.[1][2][3] Inhibition of ROS1 by targeted therapies aims to shut down these pro-survival signals.
ROS1 Signaling Pathway
Caption: Downstream signaling pathways activated by ROS1 fusion proteins.
Comparative Efficacy Data
Direct comparative studies of this compound and entrectinib in the same ROS1+ NSCLC cell lines are limited in the public domain. The following tables summarize available data from separate preclinical investigations.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Target | Assay Type | IC50 (nM) | Reference |
| Lung Cancer Cells | ALK/c-MET | Growth Inhibition | 180 - 378.9 |
Note: A study on this compound reported growth inhibitory effects on various lung cancer cell lines and stated its IC50 is comparable to crizotinib, referencing a supplementary table not publicly available. The specific ROS1+ NSCLC cell lines tested were not detailed in the primary text.
Table 2: In Vitro Efficacy of Entrectinib
| Cell Line/System | Target | Assay Type | IC50 (nM) | Reference |
| Engineered Ba/F3 Cells | ROS1 | Cell Growth | 5 | [4] |
| Purified Enzyme | ROS1 | Kinase Activity | 7 | [4] |
| HCC78 (SLC34A2-ROS1) | ROS1 | Cell Survival | 450 | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the efficacy of TKIs in cancer cell lines.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate ROS1+ NSCLC cells (e.g., HCC78) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or entrectinib for a specified period (e.g., 72 hours).
-
Reagent Incubation: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C. Live cells will convert the tetrazolium salt into a colored formazan product.
-
Solubilization: If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength.
-
Analysis: Calculate the cell viability as a percentage relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V Staining by Flow Cytometry)
This method detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.
-
Cell Treatment: Culture ROS1+ NSCLC cells and treat them with the test compounds (this compound or entrectinib) for a designated time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye like Propidium Iodide (PI) to the cell suspension.[1][6]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]
-
Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Signaling Pathway Inhibition
Western blotting is used to detect changes in protein expression and phosphorylation, confirming the on-target effect of the inhibitors.
-
Protein Extraction: Treat ROS1+ NSCLC cells with the inhibitors for a short period (e.g., 2-6 hours), then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against total ROS1, phosphorylated ROS1 (p-ROS1), and downstream signaling proteins (e.g., p-AKT, p-ERK, p-STAT3). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system. The band intensity reflects the protein levels.
Experimental Workflow
Caption: General workflow for in vitro evaluation of TKI efficacy.
Summary and Conclusion
Based on the available preclinical data, both this compound and entrectinib demonstrate inhibitory activity against ROS1. Entrectinib has a reported IC50 of 5 nM in engineered ROS1-dependent cells and 450 nM in the human ROS1+ NSCLC cell line HCC78.[4][5] One study indicated that entrectinib was more effective at inhibiting cell survival in HCC78 cells than crizotinib.[5]
Information on this compound's efficacy in specific ROS1+ NSCLC cell lines is less detailed in the available literature, but it is reported to have an IC50 in the range of 180-378.9 nM in lung cancer cells, with an efficacy comparable to crizotinib.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profile of entrectinib and its potential in the treatment of ROS1-positive NSCLC: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Entrectinib resistance mechanisms in ROS1-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. kumc.edu [kumc.edu]
Unecritinib's Efficacy Against Crizotinib-Resistant ROS1 Mutations: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of unecritinib's activity against crizotinib-resistant ROS1 mutations, supported by available experimental data and detailed methodologies for key assays.
Crizotinib, a first-generation tyrosine kinase inhibitor (TKI), has demonstrated significant efficacy in patients with non-small cell lung cancer (NSCLC) harboring ROS1 rearrangements. However, the development of acquired resistance, often driven by secondary mutations in the ROS1 kinase domain, limits its long-term benefit. This has spurred the development of next-generation ROS1 inhibitors. This compound (TQ-B3101), a multi-targeted TKI directed against ROS1, ALK, and c-MET, has emerged as a therapeutic option. This guide evaluates its performance in the context of crizotinib resistance.
Executive Summary
This compound, a derivative of crizotinib, has shown promising efficacy in treatment-naïve ROS1-positive NSCLC patients.[1][2] However, preclinical data and available literature suggest that This compound is not a next-generation ROS1 inhibitor designed to overcome common crizotinib resistance mutations .[3] In contrast, other next-generation TKIs such as repotrectinib, taletrectinib, and lorlatinib have demonstrated potent activity against key resistance mutations, including the most common solvent front mutation, G2032R.
Comparative Efficacy of ROS1 Inhibitors
The following tables summarize the in vitro efficacy of various ROS1 inhibitors against wild-type ROS1 and crizotinib-resistant mutants. The data is presented as IC50 values, which represent the concentration of the drug required to inhibit 50% of the target's activity. Lower IC50 values indicate greater potency.
| Inhibitor | ROS1 Wild-Type IC50 (nM) |
| Crizotinib | Not specified in provided results |
| This compound | 142.7 [4][5] |
| Entrectinib | Not specified in provided results |
| Lorlatinib | Not specified in provided results |
| Repotrectinib | Not specified in provided results |
| Taletrectinib | Not specified in provided results |
| Cabozantinib | Not specified in provided results |
| Inhibitor | ROS1 G2032R IC50 (nM) | ROS1 L2026M IC50 (nM) | ROS1 S1986F/Y IC50 (nM) |
| Crizotinib | Resistant | Not specified in provided results | Resistant[6][7] |
| This compound | Data not available | Data not available | Data not available |
| Entrectinib | Resistant | Not specified in provided results | Not specified in provided results |
| Lorlatinib | Limited activity | Active[6][7] | Active[6][7] |
| Repotrectinib | Active | Not specified in provided results | Not specified in provided results |
| Taletrectinib | Active | Not specified in provided results | Not specified in provided results |
| Cabozantinib | Active | Not specified in provided results | Not specified in provided results |
Mechanisms of Crizotinib Resistance
Acquired resistance to crizotinib in ROS1-rearranged NSCLC can occur through two main mechanisms:
-
On-target resistance: This involves the development of secondary mutations within the ROS1 kinase domain, which interfere with crizotinib binding. The most frequently observed resistance mutation is the G2032R solvent front mutation. Other mutations include D2033N, L2026M (the gatekeeper mutation), and S1986F/Y.[6][8]
-
Off-target resistance: This involves the activation of bypass signaling pathways that promote tumor growth independently of ROS1 signaling.
ROS1 Signaling Pathway
ROS1 is a receptor tyrosine kinase that, when constitutively activated by a fusion event, drives downstream signaling pathways crucial for cell proliferation and survival. These include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways. Inhibition of ROS1 kinase activity blocks these oncogenic signals.
Caption: Simplified ROS1 signaling pathway.
Experimental Protocols
In Vitro Kinase Assay (Biochemical Assay)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of the ROS1 kinase.
Principle: Recombinant ROS1 kinase is incubated with a substrate (e.g., a synthetic peptide) and ATP. The kinase transfers a phosphate group from ATP to the substrate. The amount of phosphorylated substrate or the amount of ADP produced is then quantified, typically using a luminescence-based method. The addition of an inhibitor reduces the kinase activity, leading to a decrease in the signal.
Protocol:
-
Reaction Setup: In a 96-well plate, add the reaction buffer, the ROS1 kinase enzyme, the specific substrate, and varying concentrations of the test inhibitor (e.g., this compound).
-
Initiation: Start the reaction by adding a solution of ATP and MgCl2.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and add the detection reagent (e.g., ADP-Glo™ or Kinase-Glo®). This reagent measures the amount of ADP produced or the remaining ATP, respectively.
-
Measurement: Read the luminescence signal using a microplate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Proliferation Assay (Ba/F3 Cell-Based Assay)
This assay assesses the effect of an inhibitor on the proliferation of cells that are dependent on ROS1 signaling for their survival and growth.
Principle: The Ba/F3 cell line is a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival. When these cells are engineered to express a constitutively active ROS1 fusion protein (wild-type or mutant), they become IL-3 independent and rely on ROS1 signaling for proliferation. Inhibition of ROS1 activity with a TKI will lead to decreased cell viability.
Protocol:
-
Cell Culture: Culture Ba/F3 cells stably expressing the ROS1 fusion of interest in appropriate media without IL-3.
-
Seeding: Seed the cells in 96-well plates at a predetermined density.
-
Treatment: Add serial dilutions of the test inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (parental Ba/F3 cells with IL-3).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Viability Assessment: Measure cell viability using a suitable assay, such as:
-
MTT Assay: Add MTT reagent, which is converted to a colored formazan product by metabolically active cells. The absorbance is measured.
-
CellTiter-Glo® Assay: Add a reagent that lyses the cells and measures ATP levels via a luciferase reaction. The luminescent signal is proportional to the number of viable cells.
-
-
Data Analysis: Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Caption: Experimental workflow for drug efficacy.
Western Blotting for ROS1 Phosphorylation
This technique is used to confirm that the inhibitor is hitting its target in a cellular context by assessing the phosphorylation status of ROS1 and its downstream effectors.
Protocol:
-
Cell Lysis: Treat ROS1-driven cells with the inhibitor for a defined period, then lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ROS1 (p-ROS1) or phosphorylated downstream proteins (e.g., p-AKT, p-ERK). A separate blot should be incubated with an antibody for total ROS1 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Imaging: Capture the light signal with a detector to visualize the protein bands. A decrease in the p-ROS1 signal with increasing inhibitor concentration indicates target engagement.
Caption: Crizotinib resistance and this compound.
Conclusion
References
- 1. targetedonc.com [targetedonc.com]
- 2. ROS1 rearrangement-targeting this compound is a potential new first-line strategy - Medical Conferences [conferences.medicom-publishers.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy, safety and pharmacokinetics of this compound (TQ-B3101) for patients with ROS1 positive advanced non-small cell lung cancer: a Phase I/II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | ALK/ROS1 inhibitor| Probechem Biochemicals [probechem.com]
- 6. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 7. Crizotinib-Resistant ROS1 Mutations Reveal a Predictive Kinase Inhibitor Sensitivity Model for ROS1- and ALK-Rearranged Lung Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unecritinib vs. Other ROS1 Inhibitors: A Head-to-Head Comparison for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the evolving landscape of ROS1 inhibitors for non-small cell lung cancer (NSCLC), with a focus on Unecritinib in comparison to other key players in the field.
Introduction
ROS1 rearrangements account for approximately 1-2% of non-small cell lung cancer (NSCLC) cases, representing a distinct molecular subtype with susceptibility to targeted therapy. The development of ROS1 tyrosine kinase inhibitors (TKIs) has significantly improved outcomes for these patients. This guide provides a detailed head-to-head comparison of this compound, a novel multi-targeted TKI, with other prominent ROS1 inhibitors, including first-generation and next-generation agents. We present a comprehensive overview of their efficacy, safety, and mechanisms of action, supported by available clinical trial data and detailed experimental methodologies.
Mechanism of Action and Signaling Pathway
This compound is a multi-tyrosine kinase inhibitor that targets ROS1, ALK, and c-MET. Its primary mechanism of action involves competitively binding to the ATP-binding pocket of these kinases, thereby inhibiting their phosphorylation and downstream signaling. This disruption of key oncogenic pathways, such as the RAS-MEK-ERK, JAK-STAT, and PI3K-AKT-mTOR pathways, ultimately leads to the inhibition of tumor cell proliferation and survival.
Below is a diagram illustrating the simplified ROS1 signaling pathway and the points of inhibition by ROS1 TKIs.
Caption: Simplified ROS1 signaling pathway and the inhibitory action of ROS1 TKIs.
Comparative Efficacy of ROS1 Inhibitors
The following tables summarize the key efficacy data from clinical trials of this compound and other major ROS1 inhibitors. It is important to note that these data are from separate, non-head-to-head trials, and direct comparisons should be made with caution due to potential differences in patient populations and study designs.
Efficacy in TKI-Naïve Patients
| Inhibitor | Trial(s) | Overall Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Intracranial ORR (IC-ORR) |
| This compound | Phase II (NCT03972189) | 78.4% | 20.3 months | 15.6 months | Not specifically reported in this abstract |
| Crizotinib | PROFILE 1001 | 72% | 17.6 months | 19.2 months | Not specifically reported in this abstract |
| Entrectinib | ALKA-372-001, STARTRK-1, STARTRK-2 (Integrated Analysis) | 67.1% | 15.7 months | 15.7 months | 79.2% |
| Repotrectinib | TRIDENT-1 | 79% | 34.1 months | 35.7 months | 89% |
| Taletrectinib | TRUST-I & TRUST-II (Pooled) | 88.8% | 44.2 months | 45.6 months | 76.5% |
| Lorlatinib | Phase 1-2 | 62% | 25.3 months | 21.0 months | 64% |
Efficacy in TKI-Pretreated Patients
| Inhibitor | Trial(s) | Prior TKI | Overall Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) | Intracranial ORR (IC-ORR) |
| Repotrectinib | TRIDENT-1 | 1 prior ROS1 TKI | 38% | 14.8 months | 9.0 months | 38% |
| Taletrectinib | TRUST-I & TRUST-II (Pooled) | 1 prior ROS1 TKI | 55.8% | 16.6 months | 9.7 months | 65.6% |
| Lorlatinib | Phase 1-2 | Crizotinib | 35% | 13.8 months | 8.5 months | 50% |
| Lorlatinib | IFCT-1803 LORLATU | ≥1 prior ROS1 TKI | 45% | 6.9 months | 7.1 months | 72% |
Safety and Tolerability
The safety profiles of ROS1 inhibitors vary, with some common class effects and some unique to each agent. A summary of common treatment-related adverse events (TRAEs) is presented below.
| Inhibitor | Common Any-Grade TRAEs | Common Grade ≥3 TRAEs |
| This compound | Increased AST/ALT, vomiting, decreased neutrophil count | Decreased neutrophil count, decreased leukocyte count, increased ALT/AST |
| Crizotinib | Vision disorders, nausea, diarrhea, vomiting, edema | Neutropenia, elevated transaminases |
| Entrectinib | Dysgeusia, dizziness, constipation, weight gain, fatigue | Weight increase, neutropenia, fatigue |
| Repotrectinib | Dizziness, dysgeusia, paresthesia | Dizziness, dysgeusia, anemia |
| Taletrectinib | GI events (nausea, vomiting, diarrhea), elevated AST/ALT | Elevated AST/ALT |
| Lorlatinib | Hypercholesterolemia, hypertriglyceridemia, edema, peripheral neuropathy | Hypertriglyceridemia, hypercholesterolemia |
Experimental Protocols
Detailed experimental protocols for the clinical trials cited are extensive and often found in supplementary materials of the publications. Below are generalized methodologies for key preclinical assays used in the development and evaluation of ROS1 inhibitors.
Kinase Inhibition Assay (Biochemical Assay)
This assay is crucial for determining the potency of an inhibitor against its target kinase.
Caption: Generalized workflow for a biochemical kinase inhibition assay.
Methodology:
-
Reagent Preparation: Recombinant human ROS1 kinase domain is purified. A suitable substrate (e.g., a synthetic peptide like IGF-1Rtide) and ATP are prepared in a kinase assay buffer.
-
Compound Preparation: The test inhibitor (e.g., this compound) is serially diluted to a range of concentrations.
-
Kinase Reaction: The ROS1 kinase is pre-incubated with the test inhibitor for a defined period. The kinase reaction is initiated by adding a mixture of the substrate and ATP. The reaction is allowed to proceed at a controlled temperature (e.g., 30°C).
-
Signal Detection: The reaction is stopped, and the amount of product (phosphorylated substrate) or the consumption of ATP is measured. Common detection methods include luminescence-based assays like ADP-Glo™, which measures the amount of ADP produced.
-
Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
In Vivo Tumor Xenograft Model
This model is essential for evaluating the anti-tumor efficacy of an inhibitor in a living organism.
Methodology:
-
Cell Line and Animal Model: A human NSCLC cell line harboring a ROS1 fusion (e.g., HCC78) is selected. Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: The cancer cells are injected subcutaneously or orthotopically into the mice.
-
Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The test inhibitor (e.g., this compound) is administered orally or via another appropriate route at various doses and schedules. The control group typically receives a vehicle solution.
-
Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated for each treatment group compared to the control group. Further pharmacodynamic studies may be performed on the tumor tissue to assess target engagement (e.g., by measuring the phosphorylation of ROS1 and downstream effectors).
Conclusion
The therapeutic landscape for ROS1-positive NSCLC is rapidly evolving, with several highly effective TKIs now available. This compound has demonstrated promising efficacy in clinical trials, with a high objective response rate and a manageable safety profile. Next-generation inhibitors like Repotrectinib and Taletrectinib appear to offer significant improvements in terms of progression-free survival and intracranial activity, particularly in the first-line setting. The choice of the optimal ROS1 inhibitor will depend on various factors, including the line of therapy, the presence of brain metastases, the patient's comorbidities, and the specific resistance mutations that may arise. Further head-to-head clinical trials are needed to definitively establish the comparative efficacy and safety of these agents. This guide provides a valuable resource for researchers and clinicians to navigate the current data and make informed decisions in the development and use of ROS1-targeted therapies.
The Evolving Landscape of ALK-Inhibitor Resistance: A Comparative Guide to Targeting the L1196M Gatekeeper Mutation
For Immediate Release
[City, State] – [Date] – The emergence of resistance mutations in anaplastic lymphoma kinase (ALK) remains a significant challenge in the treatment of ALK-positive non-small cell lung cancer (NSCLC). The L1196M "gatekeeper" mutation, one of the most common mechanisms of acquired resistance to the first-generation ALK inhibitor crizotinib, has driven the development of next-generation tyrosine kinase inhibitors (TKIs). This guide provides a comparative analysis of the efficacy of various ALK inhibitors against the L1196M mutation, offering researchers, scientists, and drug development professionals a comprehensive overview of the current therapeutic landscape. While this guide focuses on established inhibitors, it will frame the discussion around a hypothetical next-generation inhibitor, "Uncritinib," to illustrate the key comparative metrics for evaluating novel compounds.
Understanding the ALK L1196M Gatekeeper Mutation
The ALK L1196M mutation occurs within the ATP-binding pocket of the ALK kinase domain. The substitution of the smaller leucine residue with a bulkier methionine residue sterically hinders the binding of crizotinib, thereby reducing its inhibitory activity and leading to therapeutic resistance.[1][2] This has necessitated the development of ALK inhibitors with modified structures that can accommodate this change and effectively inhibit the mutated kinase.
Comparative Efficacy of ALK Inhibitors Against L1196M
Several next-generation ALK inhibitors have demonstrated significant activity against the L1196M mutation. This section provides a comparative summary of their performance based on preclinical data.
Table 1: In Vitro Inhibitory Activity against ALK L1196M
| Inhibitor | Type | IC50 (nM) against ALK L1196M | Fold Change vs. Wild-Type ALK | Reference |
| Crizotinib | 1st Generation | Resistant | - | [1] |
| Ceritinib | 2nd Generation | Sensitive | - | [3][4][5] |
| Alectinib | 2nd Generation | Sensitive | Slight loss of potency | [4][6] |
| Brigatinib | 2nd Generation | Potent Activity | - | [7] |
| Lorlatinib | 3rd Generation | Strong Activity | - | [8] |
| Uncritinib (Hypothetical) | Next Generation | [Insert Data] | [Insert Data] | N/A |
Note: Specific IC50 values can vary between different experimental setups. This table provides a qualitative comparison based on available literature.
Second-generation inhibitors such as ceritinib, alectinib, and brigatinib were designed to overcome crizotinib resistance and have shown efficacy against the L1196M mutation.[3][4][5][7] Lorlatinib, a third-generation inhibitor, also demonstrates potent activity against this mutation.[8] For a novel compound like "Uncritinib," its inhibitory concentration (IC50) against the L1196M mutant would be a critical determinant of its potential clinical utility.
Experimental Protocols
To ensure reproducibility and accurate comparison, standardized experimental protocols are essential. The following outlines a typical methodology for determining the in vitro efficacy of an ALK inhibitor.
IC50 Determination via Cell-Based Assay
-
Cell Line: Ba/F3 cells, a murine pro-B cell line that is dependent on IL-3 for survival, are engineered to express the EML4-ALK fusion protein with the L1196M mutation.
-
Cell Culture: The engineered Ba/F3 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1 ng/mL of IL-3.
-
Assay Preparation: Cells are washed to remove IL-3 and then seeded in 96-well plates.
-
Inhibitor Treatment: The cells are treated with a serial dilution of the ALK inhibitor (e.g., Uncritinib) and incubated for 72 hours.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.
-
Data Analysis: The luminescent signal is plotted against the inhibitor concentration, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated using non-linear regression analysis.
Signaling Pathways and Experimental Workflow
Visualizing the biological pathways and experimental processes can aid in understanding the mechanism of action and the evaluation workflow.
Caption: ALK signaling pathway and the inhibitory action of Uncritinib.
The diagram above illustrates the canonical ALK signaling pathway. Upon ligand binding, the ALK receptor dimerizes and undergoes autophosphorylation, activating downstream pathways that promote cell proliferation and survival. The L1196M mutation confers resistance by altering the ATP-binding pocket. "Uncritinib," as a competitive inhibitor, would block ATP binding to the mutated ALK receptor, thereby inhibiting its downstream signaling.
Caption: Experimental workflow for assessing inhibitor efficacy.
The workflow diagram outlines the key steps in evaluating the efficacy of a novel ALK inhibitor against the L1196M mutation, from cell line development to the final comparative analysis.
Conclusion
The development of ALK inhibitors capable of overcoming resistance mutations like L1196M is crucial for improving patient outcomes in ALK-positive NSCLC. While "Uncritinib" is a hypothetical compound for the purposes of this guide, the framework presented here provides a clear and objective methodology for evaluating its potential efficacy in comparison to existing therapies. A strong performance in preclinical models, characterized by a low IC50 against the L1196M mutation, would be a promising indicator for its further development as a next-generation ALK inhibitor. Continued research and head-to-head comparisons will be essential in defining the optimal treatment strategies for patients with ALK-positive NSCLC who have developed resistance to prior therapies.
References
- 1. Exploring the crizotinib resistance mechanism of NSCLC with the L1196M mutation using molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acquired L1196M ALK mutation in anaplastic lymphoma kinase‐positive anaplastic large cell lymphoma during alectinib administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treating ALK-positive non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unecritinib's Efficacy Against ROS1 G2032R: A Comparative Analysis
A detailed comparison of Unecritinib and other ROS1 inhibitors in the context of the G2032R resistance mutation, supported by preclinical and clinical data.
The emergence of the ROS1 G2032R solvent front mutation presents a significant clinical challenge in the treatment of ROS1-positive non-small cell lung cancer (NSCLC), rendering first-generation tyrosine kinase inhibitors (TKIs) such as crizotinib and entrectinib ineffective.[1][2] This guide provides a comparative analysis of this compound's potency against this mutation relative to other ROS1 inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of the current therapeutic landscape.
Executive Summary
This compound (TQ-B3101), a multi-tyrosine kinase inhibitor targeting ROS1, ALK, and c-MET, is a structural derivative of crizotinib.[3][4] Preclinical data indicate that this compound is not a next-generation ROS1 inhibitor designed to overcome resistance mutations.[3][5] In contrast, next-generation TKIs, including Taletrectinib, Repotrectinib, and Zidesamtinib, have been specifically developed to target ROS1 resistance mutations and have demonstrated significant potency against the G2032R variant.
Comparative Efficacy of ROS1 Inhibitors Against G2032R Mutation
The following tables summarize the available quantitative data on the efficacy of various ROS1 inhibitors against the wild-type ROS1 and the G2032R mutant.
Table 1: In Vitro Potency of ROS1 Inhibitors
| Inhibitor | Target | IC50 (nM) |
| This compound | Wild-type ROS1 | 142.7[3] |
| This compound M (metabolite) | Wild-type ROS1 | 0.8[3] |
| Crizotinib | ROS1 G2032R | Ineffective[1] |
| Entrectinib | ROS1 G2032R | Ineffective[2][6][7] |
| Taletrectinib | ROS1 G2032R | Subnanomolar range[6] |
| ETV6-ROS1 G2032R (GI50) | 64[8] | |
| Repotrectinib | CD74-ROS1 G2032R | Potent inhibitor[9][10] |
| Zidesamtinib | ROS1 G2032R | Potent inhibitor[11][12] |
| Cabozantinib | CD74-ROS1 G2032R | 15.3[13] |
Table 2: Clinical Efficacy of ROS1 Inhibitors in Patients with ROS1 G2032R Mutation
| Inhibitor | Clinical Trial | Objective Response Rate (ORR) |
| Taletrectinib | TRUST-I | 67% (8 of 12 patients)[14] |
| Pooled Analysis | 61.5% (8 of 13 patients)[15] | |
| TRUST | 80% (4 of 5 patients)[16][17] | |
| Repotrectinib | TRIDENT-1 | 59% (10 of 17 patients)[18] |
| Zidesamtinib | ARROS-1 | 54% in TKI-pretreated patients with G2032R[19] |
Experimental Protocols
In Vitro Kinase Assay
The potency of ROS1 inhibitors is typically determined using an in vitro kinase assay. While specific protocols may vary between studies, the general methodology involves the following steps:
-
Reagents : Purified recombinant ROS1 kinase (wild-type or mutant), a suitable substrate (e.g., IGF-1Rtide), ATP, and the test inhibitor are prepared in a kinase assay buffer.[20]
-
Reaction : The kinase reaction is initiated by mixing the ROS1 enzyme, substrate, and varying concentrations of the inhibitor in the presence of ATP and Magnesium Chloride (MgCl2).[13][17][21]
-
Incubation : The reaction mixture is incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to allow for substrate phosphorylation.[17]
-
Detection : The level of phosphorylation is quantified. A common method is the Kinase-Glo® MAX assay, which measures the amount of ATP remaining in the solution after the kinase reaction. The luminescence signal is inversely correlated with kinase activity.[20]
-
Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated by plotting the kinase activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]
Cell-Based Assays
Cell-based assays are used to assess the inhibitory activity of compounds on cellular proliferation. A common method is the Ba/F3 cell proliferation assay:
-
Cell Lines : Ba/F3 cells, a murine pro-B cell line that is dependent on IL-3 for survival, are engineered to express a ROS1 fusion protein (e.g., CD74-ROS1), either wild-type or with the G2032R mutation. This makes their proliferation dependent on ROS1 kinase activity.
-
Treatment : The engineered Ba/F3 cells are cultured in the absence of IL-3 and treated with a range of concentrations of the test inhibitor.[1]
-
Viability Assessment : After a set incubation period (e.g., 48-72 hours), cell viability is measured using a colorimetric assay such as MTS or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis : The half-maximal growth inhibitory concentration (GI50) is determined by plotting cell viability against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Caption: Simplified ROS1 Signaling Pathway.
References
- 1. Spectrum of Mechanisms of Resistance to Crizotinib and Lorlatinib in ROS1 Fusion-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy, safety and pharmacokinetics of this compound (TQ-B3101) for patients with ROS1 positive advanced non-small cell lung cancer: a Phase I/II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy, safety and pharmacokinetics of this compound (TQ-B3101) for patients with ROS1 positive advanced non-small cell lung cancer: a Phase I/II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. esmo.org [esmo.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Repotrectinib exhibits potent anti-tumor activity in treatment-naive and solvent-front-mutant ROS1-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. uk.investing.com [uk.investing.com]
- 12. Zidesamtinib Selective Targeting of Diverse ROS1 Drug-Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ascopubs.org [ascopubs.org]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. targetedonc.com [targetedonc.com]
- 17. In vitro kinase assay [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. researchgate.net [researchgate.net]
Unecritinib vs. First-Generation TKIs: A Comparative Analysis for Researchers
This guide provides a detailed comparison of Unecritinib, a multi-targeted tyrosine kinase inhibitor (TKI), with first-generation TKIs, focusing on their application in ROS1-positive non-small cell lung cancer (NSCLC). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their respective therapeutic potentials.
Executive Summary
This compound, a novel TKI targeting ROS1, ALK, and c-MET, has demonstrated significant efficacy and a manageable safety profile in clinical trials involving patients with ROS1-positive NSCLC.[1][2][3] First-generation TKIs, such as crizotinib, were the initial standard of care for this patient population and have shown considerable clinical benefit.[4][5][6][7][8] This guide presents a comparative overview of the available clinical and preclinical data for this compound and the first-generation TKI crizotinib, highlighting key differences in efficacy and safety. While direct head-to-head clinical trial data is not yet available, this guide consolidates data from separate studies to offer a comprehensive indirect comparison.
Data Presentation
The following tables summarize the key clinical and preclinical data for this compound and the first-generation TKI, crizotinib.
Table 1: Clinical Efficacy in ROS1-Positive NSCLC (TKI-Naïve Patients)
| Efficacy Endpoint | This compound (Phase II)[1][3] | Crizotinib (PROFILE 1001, Phase I)[4][5] |
| Objective Response Rate (ORR) | 80.2% (95% CI: 71.5%, 87.1%) | 72% (95% CI: 58%, 84%) |
| Median Progression-Free Survival (PFS) | 16.5 months (95% CI: 10.2, 27.0) | 19.2 months (95% CI: 14.4, not reached) |
| Median Duration of Response (DoR) | 20.3 months (95% CI: 11.0, 26.1) | 17.6 months |
| Disease Control Rate (DCR) | 87.4% (95% CI: 79.7%, 92.9%) | 90% |
Note: Data for this compound and Crizotinib are from separate clinical trials and do not represent a direct head-to-head comparison.
Table 2: Safety and Tolerability Profile
| Adverse Event (Any Grade) | This compound (Phase I/II)[1] | Crizotinib (PROFILE 1001)[4][6][7][8] |
| Neutropenia/Decreased Neutrophil Count | Grade 3/4: 25.8% | Grade 3: 10% |
| Elevated ALT/AST | Grade 3/4 (ALT): 7.8% | Grade 3 (ALT): 4% |
| Diarrhea | Not specified in top AEs | 44% |
| Nausea | Not specified in top AEs | 40% |
| Vomiting | Not specified in top AEs | 34% |
| Visual Impairment/Disorders | 28.1% (none Grade 3 or higher) | 82% |
| Fatigue | Not specified in top AEs | 20% |
| Peripheral Edema | Not specified in top AEs | 40% |
| Constipation | Not specified in top AEs | 34% |
| Dizziness | 34.4% (none Grade 3 or higher) | 16% |
Note: The reported adverse events are from different studies and may have been collected and graded using varying methodologies.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key assays used in the preclinical evaluation of TKIs like this compound and crizotinib.
In Vitro Kinase Inhibition Assay
This assay is designed to determine the potency of a TKI against its target kinase.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a TKI against a specific kinase (e.g., ROS1, ALK).
Materials:
-
Recombinant human kinase (e.g., ROS1, ALK)
-
Kinase substrate (e.g., a generic peptide or a specific protein)
-
Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or non-radiolabeled
-
Test TKI (e.g., this compound, crizotinib) at various concentrations
-
Kinase reaction buffer
-
96-well plates
-
Detection reagents (e.g., phosphospecific antibody for ELISA-based methods, or scintillation counter for radioactive methods)
Procedure:
-
Prepare serial dilutions of the TKI in the kinase reaction buffer.
-
In a 96-well plate, add the recombinant kinase and the kinase substrate to each well.
-
Add the diluted TKI to the wells. Include control wells with no inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction.
-
Detect the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric Assay: Transfer the reaction mixture to a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
ELISA-based Assay: Use a phosphospecific antibody to detect the phosphorylated substrate. The signal is then quantified using a secondary antibody conjugated to an enzyme (e.g., HRP) and a colorimetric or chemiluminescent substrate.
-
-
Plot the percentage of kinase inhibition against the TKI concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a TKI.
Objective: To determine the effect of a TKI on the viability of cancer cells harboring the target kinase.
Materials:
-
Cancer cell line expressing the target kinase (e.g., a ROS1-rearranged NSCLC cell line)
-
Cell culture medium and supplements
-
Test TKI (e.g., this compound, crizotinib) at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the TKI in cell culture medium.
-
Remove the existing medium from the wells and add the medium containing the different concentrations of the TKI. Include control wells with vehicle-treated cells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.[9][10][11][12]
-
Calculate the percentage of cell viability for each TKI concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the TKI concentration and determine the IC50 value.
Mandatory Visualization
The following diagrams illustrate key concepts related to the mechanism of action and experimental evaluation of this compound and first-generation TKIs.
Figure 1: Simplified signaling pathway of receptor tyrosine kinases and the mechanism of action of TKIs.
Figure 2: Experimental workflow for an in vitro kinase inhibition assay.
Figure 3: Experimental workflow for a cell viability (MTT) assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy, safety and pharmacokinetics of this compound (TQ-B3101) for patients with ROS1 positive advanced non-small cell lung cancer: a Phase I/II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. targetedonc.com [targetedonc.com]
- 5. mdpi.com [mdpi.com]
- 6. Efficacy and safety of crizotinib in patients with ROS1 rearranged non-small cell lung cancer: a retrospective analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Real-World Outcomes of Crizotinib in ROS1-Rearranged Advanced Non-Small-Cell Lung Cancer [mdpi.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. broadpharm.com [broadpharm.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Navigating Resistance: A Comparative Guide to ALK Inhibitor Cross-Resistance Profiles
For Researchers, Scientists, and Drug Development Professionals
The landscape of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC) treatment has been revolutionized by the development of targeted ALK tyrosine kinase inhibitors (TKIs). However, the emergence of resistance mutations within the ALK kinase domain poses a significant clinical challenge, leading to disease progression. Understanding the cross-resistance profiles of different ALK inhibitors is paramount for optimizing sequential treatment strategies and guiding the development of next-generation therapies.
Note on "Unecritinib": As of our latest update, publicly available data on a compound named "this compound" and its specific cross-resistance profile with other ALK inhibitors is limited. Therefore, this guide focuses on a comparative analysis of well-established first, second, and third-generation ALK inhibitors for which extensive experimental data are available.
Comparative Efficacy of ALK Inhibitors Against Resistance Mutations
The following table summarizes the in vitro and clinical activity of various ALK inhibitors against common ALK resistance mutations. This data is crucial for predicting which inhibitors may be effective after a patient develops resistance to a prior TKI.
| ALK Mutation | Crizotinib (1st Gen) | Ceritinib (2nd Gen) | Alectinib (2nd Gen) | Brigatinib (2nd Gen) | Lorlatinib (3rd Gen) |
| L1196M (Gatekeeper) | Resistant | Active [1][2] | Active [3] | Active [4] | Active [5] |
| G1269A | Resistant | Active [1] | Active [3] | Active | Active [5] |
| I1171T | Sensitive | Active [1] | Active [2] | Active | Active |
| S1206Y | Sensitive | Active [1] | Sensitive | Active [2] | Active |
| G1202R (Solvent Front) | Resistant | Resistant[5] | Resistant[5] | Partially Active[4] | Active [2][5][6] |
| F1174C/L | Resistant | Resistant[1] | Active [3] | Active | Active |
| C1156Y | Resistant | Resistant[1] | Active [3] | Active | Active |
| Compound Mutations | Resistant | Often Resistant | Often Resistant | Often Resistant | Can be Active |
Key:
-
Active: Demonstrates significant inhibitory activity in preclinical models and/or clinical benefit.
-
Partially Active: Shows some activity, but may be less potent or have variable clinical responses.
-
Resistant: Lacks significant inhibitory activity; associated with clinical resistance.
Mechanisms of Resistance to ALK Inhibitors
Resistance to ALK inhibitors can be broadly categorized into two main types:
-
On-Target Resistance (ALK-dependent): This involves genetic alterations within the ALK gene itself.
-
Secondary Mutations: Point mutations in the ALK kinase domain are the most common mechanism of acquired resistance.[3][7] These mutations can interfere with drug binding through steric hindrance or by altering the conformation of the ATP-binding pocket.[8] The G1202R mutation, for instance, is a bulky substitution that sterically hinders the binding of many ALK inhibitors.[5]
-
ALK Gene Amplification: An increase in the copy number of the ALK fusion gene can lead to overexpression of the ALK protein, overwhelming the inhibitory capacity of the TKI.[2][7]
-
-
Off-Target Resistance (ALK-independent): This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on ALK signaling.[4]
-
Bypass Signaling Pathway Activation: Upregulation of other receptor tyrosine kinases, such as EGFR, MET, or HER2/3, can provide alternative growth and survival signals to the cancer cells, rendering ALK inhibition ineffective.[2][7]
-
Epithelial-to-Mesenchymal Transition (EMT): A cellular process where cancer cells lose their epithelial characteristics and gain mesenchymal properties, has been associated with resistance to ALK inhibitors.[5]
-
Experimental Protocols
The data presented in this guide is derived from various experimental methodologies commonly employed in cancer research to evaluate drug efficacy and resistance.
In Vitro Sensitivity Assays
-
Objective: To determine the concentration of an ALK inhibitor required to inhibit the growth of cancer cells harboring specific ALK mutations.
-
Methodology:
-
Cell Lines: Ba/F3 cells, which are dependent on cytokine signaling for survival, are engineered to express different EML4-ALK fusion variants with or without specific resistance mutations. NSCLC patient-derived cell lines are also utilized.
-
Drug Treatment: Cells are cultured in the presence of serial dilutions of various ALK inhibitors.
-
Viability Assessment: After a defined incubation period (typically 72 hours), cell viability is measured using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated, representing the drug concentration at which 50% of cell growth is inhibited. Lower IC50 values indicate greater potency.
-
Analysis of Clinical Samples
-
Objective: To identify mechanisms of resistance in patients who have progressed on ALK inhibitor therapy.
-
Methodology:
-
Biopsy: Tumor tissue or liquid biopsies (circulating tumor DNA - ctDNA) are collected from patients at the time of disease progression.[4][9]
-
Genomic Analysis: Next-generation sequencing (NGS) is performed on the collected samples to identify secondary mutations in the ALK gene or alterations in other cancer-related genes that could mediate bypass signaling.[9]
-
Immunohistochemistry (IHC) and Fluorescence In Situ Hybridization (FISH): These techniques are used to assess protein expression levels (e.g., ALK, MET) and gene amplification status, respectively.
-
Visualizing ALK Signaling and Resistance
ALK Signaling Pathway
Caption: Simplified ALK signaling cascade leading to cell proliferation and survival.
Experimental Workflow for Resistance Analysis
Caption: Workflow for identifying resistance and guiding subsequent therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Knowledge about Mechanisms of Drug Resistance against ALK Inhibitors in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Molecular resistance mechanisms of ALK inhibitors and implications for therapeutic management of ALK-rearranged lung cancer patients - Niu - Translational Cancer Research [tcr.amegroups.org]
- 8. researchgate.net [researchgate.net]
- 9. targetedonc.com [targetedonc.com]
Unecritinib: An Emerging Tyrosine Kinase Inhibitor with a Favorable Profile in ROS1-Positive Lung Cancer
For researchers, scientists, and drug development professionals, an objective analysis of the preclinical and clinical data surrounding the novel multi-tyrosine kinase inhibitor, Unecritinib (TQ-B3101), reveals a promising new agent for ROS1-positive non-small cell lung cancer (NSCLC). While extensive data on its synergistic effects with other anticancer agents are not yet publicly available, a comprehensive review of its mechanism of action and monotherapy performance provides a strong foundation for future combination studies.
This compound is a derivative of crizotinib, structurally modified to enhance its therapeutic properties.[1] It functions as a potent inhibitor of several receptor tyrosine kinases, primarily targeting ROS1, anaplastic lymphoma kinase (ALK), and mesenchymal-epithelial transition factor (c-MET).[1][2][3][4] By competitively binding to the ATP-binding pocket of these kinases, this compound effectively blocks downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.[2]
Mechanism of Action: Targeting Key Oncogenic Drivers
The primary mechanism of this compound involves the disruption of aberrant signaling pathways driven by the dysregulation of ROS1, ALK, and c-MET tyrosine kinases.[2][5] In cancers with ROS1 rearrangements, the resulting fusion protein leads to constitutive kinase activity, driving tumorigenesis.[2] this compound's inhibition of ROS1 blocks this oncogenic signaling.[2]
Furthermore, its activity against ALK and c-MET provides a multi-targeted approach, potentially overcoming resistance mechanisms and addressing tumor heterogeneity.[2] Preclinical studies have shown that, similar to crizotinib, this compound inhibits the phosphorylation of AKT and its downstream signaling molecules, ERK1/2.[1] This modulation of critical cellular pathways ultimately leads to the reduction of tumor cell growth and the induction of apoptosis.[5]
Figure 1. Simplified signaling pathway inhibited by this compound.
Monotherapy Efficacy in Clinical Trials
Clinical trials have demonstrated the significant antitumor activity of this compound as a monotherapy in patients with ROS1-positive advanced NSCLC.[1] A Phase I/II trial revealed a promising objective response rate (ORR) and progression-free survival (PFS).[1]
| Trial Phase | Patient Population | Dosage | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Phase I | Efficacy evaluable patients | Varied | 63.9% (95% CI 46.2%, 79.2%) | Not Reported |
| Phase II | ROS1 inhibitor-naive advanced or metastatic NSCLC | 300 mg BID | 80.2% (95% CI 71.5%, 87.1%) | 16.5 months (95% CI 10.2, 27.0) |
Table 1. Efficacy of this compound Monotherapy in ROS1-Positive NSCLC[1].
Notably, this compound has shown efficacy in patients with brain metastases, a common complication in this patient population.[1]
Experimental Protocols
The following provides a general overview of the methodologies employed in the clinical evaluation of this compound.
Phase I/II Trial Protocol for this compound in ROS1-Positive NSCLC
-
Study Design: The trial consisted of a dose-escalation phase (Phase I) followed by a dose-expansion and efficacy evaluation phase (Phase II).[1]
-
Patient Population: Eligible patients had histologically or cytologically confirmed advanced or metastatic NSCLC with a ROS1 rearrangement and were naive to ROS1 inhibitors.[1]
-
Dosing Regimen:
-
Endpoints:
-
Tumor Assessment: Tumor assessments were performed at baseline and then every 6-8 weeks.
Figure 2. Generalized workflow for the Phase II clinical trial of this compound.
Future Directions and Synergistic Potential
While current data is limited to this compound as a monotherapy, its multi-targeted mechanism of action suggests a strong potential for synergistic effects when combined with other anticancer agents. Future research should explore combinations with:
-
Chemotherapy: Standard-of-care chemotherapy agents could be combined with this compound to target different aspects of tumor biology.
-
Immunotherapy: The potential interplay between tyrosine kinase inhibition and the tumor microenvironment warrants investigation into combinations with immune checkpoint inhibitors.
-
Other Targeted Therapies: For tumors with co-occurring mutations, combining this compound with other targeted agents could provide a more comprehensive blockade of oncogenic signaling.
As more preclinical and clinical data become available, a clearer picture of this compound's role in combination therapies will emerge, potentially expanding its clinical utility beyond its current indication. The scientific community awaits further studies to unlock the full therapeutic potential of this promising agent.
References
- 1. Efficacy, safety and pharmacokinetics of this compound (TQ-B3101) for patients with ROS1 positive advanced non-small cell lung cancer: a Phase I/II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 3. Efficacy, safety and pharmacokinetics of this compound (TQ-B3101) for patients with ROS1 positive advanced non-small cell lung cancer: a Phase I/II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Chia Tai Tianqing Pharmaceutical Group - AdisInsight [adisinsight.springer.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. targetedonc.com [targetedonc.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Unecritinib
Essential guidelines for the safe handling and disposal of the investigational drug Unecritinib, ensuring the protection of personnel and the environment.
For researchers, scientists, and professionals in drug development, the proper disposal of investigational new drugs like this compound is a critical component of laboratory safety and regulatory compliance. Adherence to established protocols for pharmaceutical waste management minimizes environmental impact and prevents accidental exposure. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, an investigational drug, must be conducted in accordance with federal, state, and local regulations for hazardous waste. The following procedures are based on general best practices for the disposal of investigational and hazardous pharmaceuticals.[1][2][3]
-
Hazard Identification and Classification: The first step is to determine if the waste is considered hazardous.[2] Investigational drugs may be classified as hazardous due to their toxicity, carcinogenicity, or other properties.[4] A Safety Data Sheet (SDS) should be consulted if available; however, for many investigational drugs, comprehensive data may not exist. In such cases, it is prudent to handle the material as hazardous waste.
-
Segregation and Containerization:
-
Do not mix this compound waste with general laboratory or biohazardous waste.
-
Use a designated, compatible, and leak-proof hazardous waste container.[1] These are often color-coded (e.g., white for pharmaceutical waste) and should be clearly labeled as "Hazardous Waste".[1][3]
-
The container must be kept closed except when adding waste.
-
-
Labeling:
-
Properly label the hazardous waste container with the following information[1]:
-
The words "Hazardous Waste"
-
The name of the chemical: "this compound"
-
The concentration and physical state (e.g., solid, liquid)
-
The name and contact information of the Principal Investigator (PI)
-
The accumulation start date
-
-
-
Storage:
-
Disposal and Transport:
-
Final Disposition:
-
The primary method for the final disposal of pharmaceutical waste is high-temperature incineration by a permitted hazardous waste incineration facility.[3][8][9] This process ensures the complete destruction of the active pharmaceutical ingredient.
-
Maintain records of all disposed investigational drugs. A certificate of destruction may be available from the disposal vendor.[2][3]
-
Quantitative Data Summary
While specific quantitative data for this compound disposal is not publicly available, general guidelines for pharmaceutical waste provide some key parameters.
| Parameter | Guideline | Source |
| Container Type | Compatible, leak-proof, and properly sealed (e.g., 5-gallon screw-top) | [1][3] |
| Storage Time Limit in SAA | Varies by jurisdiction; consult institutional EHS | [1] |
| Incineration Temperature | High temperature, as per EPA regulations for hazardous waste | [1][8] |
| Record Keeping | A minimum of three years for destruction records | [2] |
Experimental Protocols
Specific experimental protocols for the inactivation or disposal of this compound are not detailed in publicly available literature. The standard and required protocol is disposal via a licensed hazardous waste management company. Any deviation from this would require extensive validation and approval from regulatory bodies.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. research.cuanschutz.edu [research.cuanschutz.edu]
- 2. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 3. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 4. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 5. ashp.org [ashp.org]
- 6. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 7. oncolink.org [oncolink.org]
- 8. DSpace [iris.who.int]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
